3-Hydroxy Desloratadine-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy Desloratadine-d4 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy Desloratadine-d4, a key analytical tool in the research and development of the second-generation antihistamine, Desloratadine. This document details its role as an internal standard, methods for its quantification, and the broader context of Desloratadine's metabolic pathways and mechanism of action.
Core Concepts: Understanding this compound
3-Hydroxy Desloratadine is the primary active metabolite of Desloratadine, a potent and long-acting H1 receptor inverse agonist. The deuterated form, this compound, serves as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. Its use is critical for the accurate quantification of 3-Hydroxy Desloratadine in biological matrices, such as plasma, during pharmacokinetic and bioequivalence studies. The incorporation of four deuterium atoms imparts a mass shift, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without altering its chemical and chromatographic properties.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol |
| CAS Number | 1246819-99-7 |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O |
| Molecular Weight | 330.86 g/mol |
The synthesis of 3-Hydroxy Desloratadine has been reported and typically involves a multi-step process. A common synthetic route starts from 3-methylpyridine and proceeds through various intermediates to construct the tricyclic ring system and introduce the hydroxyl group. The deuterated analog, this compound, is synthesized using deuterated reagents at the appropriate steps to label the piperidine ring.
Experimental Protocols: Quantification in Biological Matrices
The accurate quantification of Desloratadine and its primary metabolite, 3-Hydroxy Desloratadine, is paramount in clinical and preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, with this compound used as an internal standard for the quantification of 3-Hydroxy Desloratadine.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a common method for extracting Desloratadine and 3-Hydroxy Desloratadine from human plasma.
Materials:
-
Human plasma with anticoagulant (e.g., EDTA)
-
This compound internal standard solution
-
Methanol
-
2% Formic acid in water
-
Acetonitrile
-
4% Ammonium hydroxide in methanol:acetonitrile:water (45:45:10 v/v/v)
-
Solid-phase extraction (SPE) cartridges (e.g., Cation-exchange)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To a 250 µL aliquot of human plasma, add a known concentration of this compound internal standard. Vortex mix for 10 seconds.
-
Acidification: Add 500 µL of 2% formic acid to the plasma sample. Vortex mix for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of a solution of 2% formic acid in acetonitrile:methanol (70:30 v/v).
-
Elution: Elute the analytes with 2 x 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10 v/v/v).
-
Evaporation: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (3-Hydroxy Desloratadine) | To be determined empirically, typically around m/z 327.1 -> 259.1 |
| MRM Transition (this compound) | To be determined empirically, typically around m/z 331.1 -> 263.1 |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
Quantitative Data: Pharmacokinetic Parameters
The use of this compound as an internal standard allows for the precise determination of the pharmacokinetic profile of 3-Hydroxy Desloratadine. The following table summarizes typical pharmacokinetic parameters for Desloratadine and its primary metabolite following oral administration of Desloratadine to healthy adults.
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Tmax (h) | ~3 | ~4-5 |
| Cmax (ng/mL) | ~4 | ~2 |
| AUC₀₋₂₄ (ng·h/mL) | ~57 | ~32 |
| t₁/₂ (h) | ~27 | ~36 |
| Protein Binding (%) | 82-87 | 85-89 |
Note: These values are approximate and can vary based on the study population, dosage, and analytical methodology.
Mandatory Visualizations
Signaling Pathway of Desloratadine
Desloratadine functions as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This action leads to the inhibition of downstream signaling pathways, such as the NF-κB and ERK1/2 pathways, which are involved in the inflammatory response.
Caption: Desloratadine's inverse agonism at the H1 receptor.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of 3-Hydroxy Desloratadine in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for 3-Hydroxy Desloratadine.
References
- 1. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy Desloratadine-d4 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxy Desloratadine-d4, a key deuterated metabolite of Desloratadine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed information on its characteristics, analytical methodologies, and metabolic context.
Core Chemical Properties
This compound is a stable isotope-labeled version of 3-Hydroxy Desloratadine, which is an active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of four deuterium atoms in the piperidine ring makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol | [3] |
| CAS Number | 1246819-99-7 | [4] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [2][4] |
| Molecular Weight | 330.85 g/mol | [3] |
| Appearance | Light yellow solid | |
| Purity | ≥98% | |
| Isotopic Purity | (d₄) ≥99% | |
| Storage | -20°C for long-term storage | [4] |
| Solubility | Soluble in Methanol, DMSO, and DMF |
Metabolic Pathway of Desloratadine to 3-Hydroxy Desloratadine
The formation of 3-Hydroxy Desloratadine from Desloratadine is not a direct hydroxylation reaction. It follows a more complex metabolic pathway primarily occurring in the liver. The process involves an initial glucuronidation step, followed by oxidation, and subsequent deconjugation.
Experimental Protocols
Synthesis of 3-Hydroxy Desloratadine (as a proxy for the deuterated analog)
The synthesis of this compound would follow a similar multi-step pathway as its non-deuterated counterpart, with the introduction of deuterium atoms at the piperidine ring of a suitable precursor. A general representation of the final deprotection step is outlined below, based on the synthesis of the non-deuterated compound.
Final Deprotection Step to Yield 3-Hydroxy Desloratadine:
-
Reactant: 3-Methoxy Desloratadine (or its deuterated precursor).
-
Reagent: Boron tribromide (BBr₃) in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the methoxy-protected precursor in dry CH₂Cl₂ and cool the solution to -20°C.
-
Slowly add a solution of BBr₃ in CH₂Cl₂ to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 12 hours.
-
Cool the reaction mixture in an ice/salt bath and quench with a concentrated aqueous ammonia solution to a pH of 6.
-
Separate the organic layer and extract the aqueous layer with a chloroform/methanol mixture (e.g., 9:1 v/v).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
Analytical Method: Quantification by LC-MS/MS in Human Plasma
This protocol outlines a common method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine (and its deuterated internal standard) in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Precondition: Condition an SCX (Strong Cation Exchange) SPE plate with methanol followed by 2% formic acid.
-
Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply to the preconditioned SPE plate under vacuum.
-
Washing: Wash the plate sequentially with 2% formic acid solution and then with 2% formic acid in an acetonitrile:methanol mixture.
-
Elution: Elute the analytes with aliquots of 4% ammonium hydroxide in a methanol:acetonitrile:water mixture.
-
Final Step: Dry the eluent under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2 x 50 mm).
-
Mobile Phase: Gradient elution with:
-
Mobile Phase A: 10 mM ammonium formate in methanol with 0.2% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in water with 0.2% formic acid.
-
-
Flow Rate: 250 µL/min.
3. Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.2 → m/z 275.1
-
This compound: m/z 331.1 → m/z 279.1
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix, from sample acquisition to data analysis.
References
An In-Depth Technical Guide to the Synthesis of 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy Desloratadine and its deuterated analog, 3-Hydroxy Desloratadine-d4. Desloratadine is the active metabolite of the second-generation antihistamine Loratadine, and 3-Hydroxydesloratadine is its major active metabolite.[1] The deuterated version, this compound, is a valuable tool in pharmacokinetic studies and metabolic research as an internal standard for quantitative analysis by GC- or LC-MS. This guide details the multi-step synthesis pathways, provides experimental protocols, and presents quantitative data in a structured format.
Synthesis of 3-Hydroxy Desloratadine
The synthesis of 3-Hydroxy Desloratadine is a multi-step process that begins with 3-methylpyridine. The following sections outline the key transformations involved in this synthesis.
Synthesis Pathway
The overall synthesis pathway for 3-Hydroxy Desloratadine from 3-methylpyridine involves twelve steps.[1] A key strategy in this synthesis is the modification of the pyridine ring prior to the construction of the tricyclic core.[1]
Caption: Synthesis pathway for 3-Hydroxy Desloratadine.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of 3-Hydroxy Desloratadine, based on the literature.[1]
Step 1: Synthesis of 5-methylpyridine-3-sulfonic acid To a stirred solution of 3-picoline (30 g, 322 mmol) in 50% fuming H2SO4 (120 g) at 0°C, HgSO4 (0.82 g) is added. The mixture is heated at 220-230°C for 16 hours. After cooling, the reaction mixture is diluted with anhydrous ethanol, and the precipitate is filtered to give the product.
Step 2: Synthesis of 3-hydroxy-5-methylpyridine NaOH (120 g, 3.0 mol) is heated to 180°C in a stainless-steel reactor. Water (62 mL, 3.44 mol) and 5-methylpyridine-3-sulfonic acid (40g, 239 mmol) are added. The reaction is heated to about 210°C for 30 minutes. After cooling and dilution with water, the aqueous phase is neutralized to pH 6 and extracted with CH2Cl2.
Step 11: Synthesis of 3-methoxy Desloratadine A solution of the loratadine derivative (0.41 g, 1.1 mmol) in dry CH2Cl2 (3 mL) is treated with 1-chloroethyl chloroformate. The reaction mixture is heated at 40°C for 1 hour. After removal of the solvent and excess reagent, the residue is dissolved in methanol and stirred at room temperature for 8 hours to afford 3-methoxy Desloratadine.
Step 12: Synthesis of 3-hydroxy desloratadine To a solution of 3-methoxy Desloratadine (0.3 g, 0.88 mmol) in dry CH2Cl2 (5 mL) at -20°C, BBr3 (3.3 g, 13.2 mmol) in CH2Cl2 (2 mL) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with concentrated aqueous ammonia, and the product is extracted with a mixture of CHCl3 and MeOH.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of 3-Hydroxy Desloratadine.
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | 5-methylpyridine-3-sulfonic acid | 3-Picoline | Fuming H2SO4, HgSO4 | 46 | [1] |
| 2 | 3-hydroxy-5-methylpyridine | 5-methylpyridine-3-sulfonic acid | NaOH, H2O | Not Reported | [1] |
| 3 | 3-methoxy-5-methylpyridine | 3-hydroxy-5-methylpyridine | PPh3, DEAD, MeOH | 57 | [1] |
| 4 | 3-methoxy-5-methylpyridine-N-oxide | 3-methoxy-5-methylpyridine | 30% H2O2, Acetic Acid | 98 | [1] |
| 5-10 | ... | ... | ... | Not Reported | [1] |
| 11 | 3-methoxy Desloratadine | 3-methoxy-loratadine analog | 1-Chloroethyl chloroformate, MeOH | 30 | [1] |
| 12 | 3-hydroxy desloratadine | 3-methoxy Desloratadine | BBr3 | 83 | [1] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be devised by incorporating a deuterated building block into the established synthesis of the non-deuterated analog. The deuterium atoms are located on the piperidine ring, suggesting the use of a deuterated piperidone derivative as a key intermediate.
Proposed Synthesis Pathway
The proposed synthesis for this compound follows the same general pathway as the non-deuterated compound, with the key difference being the use of a deuterated piperidone intermediate in the Grignard reaction step.
Caption: Proposed synthesis pathway for this compound.
Proposed Experimental Protocol for Deuterated Intermediate
The key step for the synthesis of the deuterated analog is the preparation of the deuterated Grignard reagent from a deuterated piperidone. A possible approach for the synthesis of N-methyl-4-piperidone-d4 is outlined below.
Proposed Synthesis of N-methyl-4-piperidone-2,2,6,6-d4
A plausible method for the deuteration of N-methyl-4-piperidone involves base-catalyzed hydrogen-deuterium exchange at the alpha-positions to the carbonyl group.
-
Reaction: N-methyl-4-piperidone is dissolved in a deuterated solvent such as D2O or MeOD, and a base catalyst (e.g., NaOD or K2CO3) is added. The mixture is stirred at an elevated temperature to facilitate the exchange of the alpha-protons with deuterium. The reaction progress can be monitored by 1H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons. Upon completion, the product can be isolated by extraction and purified by distillation.
Quantitative Data
Quantitative data for the synthesis of this compound is not available in the public domain. The yields for the deuterated pathway are expected to be comparable to the non-deuterated synthesis, although the deuteration step of the piperidone intermediate may have its own associated yield.
Signaling Pathways and Experimental Workflows
Desloratadine acts as a selective peripheral H1 receptor antagonist. Its primary mechanism of action involves the blockade of histamine H1 receptors, which prevents the allergic response triggered by histamine. The metabolism of Desloratadine to 3-Hydroxydesloratadine is a key step in its pharmacological activity.
Caption: Metabolic pathway of Desloratadine.
Conclusion
This technical guide has provided a detailed overview of the synthesis of 3-Hydroxy Desloratadine and a proposed pathway for its deuterated analog, this compound. While a complete set of quantitative data for every step is not available in the literature, the provided experimental protocols offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The synthesis of the deuterated analog remains an area for further research and publication. The information and diagrams presented herein are intended to be a valuable resource for the scientific community engaged in the study and application of these important pharmaceutical compounds.
References
A Technical Guide to the Role of 3-Hydroxy Desloratadine-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function and application of 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of 3-Hydroxy Desloratadine. Its "mechanism of action" is not pharmacological, but rather analytical, serving as an ideal comparator to ensure accuracy and precision in complex biological matrices.
The Core Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for analytical variability throughout the entire process, from sample extraction to final detection.[1][2]
The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte.[3][4] this compound is the deuterated analogue of 3-Hydroxy Desloratadine. The key principles of its function are:
-
Physicochemical Similarity : Being nearly identical to the analyte, it exhibits the same behavior during sample preparation (e.g., extraction recovery), chromatographic separation (co-elution), and ionization in the mass spectrometer source.[1][4]
-
Mass Difference : The incorporation of four deuterium atoms (d4) results in a mass shift of +4 Daltons. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical behaviors remain virtually identical.
-
Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte, which can fluctuate, but on the ratio of the analyte's signal intensity to the internal standard's signal intensity.[5] This ratio remains constant even if sample is lost during preparation or if ion suppression/enhancement occurs in the MS source, as both compounds are affected equally.
The diagram below illustrates this fundamental concept. Even with sample loss, the ratio of analyte to the internal standard remains constant, enabling accurate quantification.
Experimental Application: LC-MS/MS Bioanalysis
This compound is used in validated LC-MS/MS methods to quantify 3-Hydroxy Desloratadine, a major active metabolite of both Desloratadine and Loratadine, in biological matrices like human plasma.[6][7][8] This is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[8][9]
The general workflow for such an analysis is depicted below.
Detailed Experimental Protocols
While specific parameters vary between laboratories, published methods provide a consistent framework for the use of this compound.
The goal is to isolate the analyte and internal standard from matrix components (e.g., proteins, lipids) that can interfere with analysis. A known amount of this compound solution is spiked into the plasma sample before extraction.
-
Solid-Phase Extraction (SPE) : A common method involves using SPE cartridges (e.g., SPEC SCX) to bind the compounds of interest while washing away interferences. The purified compounds are then eluted with a specific solvent mixture.[6][10]
-
Liquid-Liquid Extraction (LLE) : This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., ethyl ether).[7][8]
Chromatographic separation resolves the analytes from other remaining components before they enter the mass spectrometer.
-
Column : Reversed-phase columns, such as a C18, are frequently used.[7][8][11]
-
Mobile Phase : A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate) is used to elute the compounds from the column.[7][8] Due to their near-identical chemical properties, 3-Hydroxy Desloratadine and its d4-labeled standard co-elute, appearing at the same retention time.
Detection is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][10]
-
Ionization : Positive ion electrospray ionization (ESI+) is commonly employed.
-
MRM Transitions : The instrument is set to monitor specific mass transitions from a precursor ion (the protonated molecule, [M+H]+) to a characteristic product ion. The +4 Da mass difference is clearly observed in the transitions for the analyte and the internal standard.
The diagram below shows the specific mass transitions for the analyte and its d4-internal standard.
Quantitative Data and Method Performance
The use of this compound enables the development of highly robust, precise, and accurate bioanalytical methods. The tables below summarize typical validation parameters from published studies.
Table 1: Method Characteristics
| Parameter | Study 1[7] | Study 2[8] | Study 3[12] |
|---|---|---|---|
| Matrix | Human Plasma (K3EDTA) | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid | Liquid-Liquid | Solid-Phase |
| Linearity Range | 50.0 - 10,000 pg/mL | 0.05 - 10 ng/mL | 0.025 - 10 ng/mL |
| Correlation (r²) | > 0.99 | Best fit (quadratic) | Not specified |
Table 2: Precision and Accuracy Data for 3-Hydroxy Desloratadine Quantification
| Concentration Level | Intra-day Precision (%CV)[7] | Inter-day Precision (%CV)[7] | Accuracy (% Bias)[7] | Inter-run Precision (%CV)[12] | Inter-run Accuracy (% of Nominal)[12] |
|---|---|---|---|---|---|
| Low QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |
| Medium QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |
| High QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |
Note: Data is compiled and representative of typical performance. %CV = Coefficient of Variation. QC = Quality Control.
Conclusion
This compound is the gold standard internal standard for the bioanalysis of 3-Hydroxy Desloratadine. Its mechanism of action is rooted in fundamental principles of analytical chemistry, where its near-identical physicochemical properties and distinct mass allow it to effectively normalize for variations inherent in the LC-MS/MS workflow. This ensures the generation of high-quality, reliable data essential for drug development and clinical research. The use of this stable isotope-labeled standard allows methods to achieve the high sensitivity, precision, and accuracy required by regulatory guidelines.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerius | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Hydroxy Desloratadine-d4, an isotopically labeled active metabolite of Desloratadine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Chemical and Physical Properties
This compound is the deuterated analog of 3-Hydroxy Desloratadine, a major active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of four deuterium atoms on the piperidin-4-ylidene ring makes it a suitable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is specific to the deuterated form, other parameters are derived from its non-deuterated counterpart or are predicted values, as explicitly mentioned.
| Property | Value | Source |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [2] |
| Synonyms | This compound; 3-Hydroxydesloratadine-d4; Sch 45581-d4 | [2][5] |
| CAS Number | 1246819-99-7 | [5][6][7] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [6][7] |
| Molecular Weight | 330.84 g/mol | [6][7] |
| Appearance | Light yellow solid | [8] |
| Melting Point | >220 °C (with decomposition) | [8] |
| Boiling Point | 575.2 ± 50.0 °C (Predicted for non-deuterated form) | [1] |
| Solubility | Soluble in Methanol | [8] |
| pKa (Predicted) | Strongest Acidic: 8.82; Strongest Basic: 9.79 (for non-deuterated form) | |
| Storage Conditions | -20°C for long-term storage | [7] |
Experimental Protocols
Synthesis of 3-Hydroxy Desloratadine (Non-deuterated)
Final Deprotection Step: [9]
-
Reactants: 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).
-
Procedure:
-
The starting material is dissolved in dry CH₂Cl₂ and cooled to -20 °C.
-
A solution of BBr₃ in CH₂Cl₂ is added to the cooled solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia to adjust the pH to 6.
-
The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.
-
The combined organic phases are dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
To synthesize the d4 analog, a deuterated piperidine derivative would need to be introduced at an earlier stage of the synthesis.
Analytical Methodology: LC-MS/MS for Quantification in Human Plasma
A common application of this compound is as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological samples. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation (Solid-Phase Extraction):
-
A solid-phase extraction (SPE) plate is preconditioned with methanol followed by formic acid.
-
A diluted plasma sample is applied to the SPE plate.
-
The plate is washed with a formic acid solution and then with a mixture of formic acid in acetonitrile and methanol.
-
The analyte is eluted with a mixture of ammonium hydroxide in methanol, acetonitrile, and water.
-
The eluent is dried and reconstituted in the mobile phase for analysis.
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution using a mixture of ammonium formate in methanol with formic acid and ammonium formate in water with formic acid.
-
Flow Rate: 250 µL/min.
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 3-Hydroxy Desloratadine: m/z 327.2 → m/z 275.1.
Signaling Pathway and Mechanism of Action
3-Hydroxy Desloratadine, as an active metabolite of Desloratadine, functions as a potent and selective peripheral histamine H1 receptor antagonist.[10][11] Its mechanism of action involves blocking the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[10][11] Furthermore, Desloratadine has been shown to act as an inverse agonist, meaning it can inhibit the basal activity of the H1 receptor, leading to a reduction in the activation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.[12][13]
Caption: Histamine H1 Receptor Signaling and Inhibition by 3-Hydroxy Desloratadine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of 3-Hydroxy Desloratadine in plasma using its deuterated analog as an internal standard.
Caption: Workflow for LC-MS/MS Quantification.
This guide provides a foundational understanding of this compound. For further in-depth analysis and specific applications, consulting the primary literature is recommended.
References
- 1. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [amp.chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. mybiosource.com [mybiosource.com]
- 9. jocpr.com [jocpr.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to 3-Hydroxy Desloratadine-d4: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy Desloratadine-d4, a key deuterated internal standard used in the bioanalysis of desloratadine and its metabolites. This document details its chemical properties, outlines a plausible synthetic pathway, presents a validated bioanalytical method, and summarizes key quantitative data.
Introduction to this compound
3-Hydroxy Desloratadine is the major active metabolite of both loratadine and desloratadine, a long-acting tricyclic histamine antagonist.[1][2] Due to its pharmacological relevance, accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalytical methods. The incorporation of deuterium atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring accurate and precise quantification.[3]
The deuterium labeling in this compound is located on the piperidine ring at the 2,2,6,6-positions. This placement on a stable, non-exchangeable part of the molecule is critical for its reliability as an internal standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol | [4] |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [4] |
| Molecular Weight | 330.84 g/mol | [4] |
| CAS Number | 1246819-99-7 | [4] |
| Appearance | Light yellow solid | [4] |
| Solubility | Soluble in Methanol | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the introduction of the deuterated piperidine ring. While specific proprietary synthesis details are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of 3-Hydroxy Desloratadine and general methods for preparing deuterated piperidines.
A key step would be the preparation of 2,2,6,6-tetradeuteropiperidin-4-one, which can then be incorporated into the tricyclic core structure. The synthesis of the non-deuterated 3-Hydroxy Desloratadine has been described, involving the construction of the tricyclic system followed by demethylation of a methoxy precursor.[5] The introduction of the deuterated piperidone would be a critical modification to this pathway.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for this compound.
Application in Bioanalytical Methods
This compound is primarily used as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Experimental Protocol: LC-MS/MS Quantification
The following protocol is a representative method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (containing this compound and Desloratadine-d5).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
Bioanalytical Workflow
Caption: Bioanalytical workflow for plasma sample analysis.
4.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (pH 3.5) (35:65, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy Desloratadine | 327.1 | 275.1 |
| This compound | 331.1 | 279.1 |
| Desloratadine | 311.1 | 259.2 |
| Desloratadine-d5 | 316.2 | 264.2 |
Quantitative Data and Method Validation
A summary of the key quantitative data for this compound and the validation parameters of the bioanalytical method are presented below.
Isotopic Purity of this compound
| Isotopic Species | Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | < 2.0 |
| d4 | > 96.5 |
Note: Representative data; actual values may vary between batches.
Bioanalytical Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical laboratory conditions |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite 3-Hydroxy Desloratadine in biological matrices. Its well-defined chemical structure with stable deuterium labeling, combined with robust and validated bioanalytical methods, ensures high-quality data for critical pharmacokinetic and bioequivalence studies in drug development. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize this important analytical standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of 3-Hydroxy Desloratadine-d4 in Drug Metabolism Studies
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development and clinical research, the precision and reliability of analytical data are paramount. This technical guide delves into the critical role of 3-Hydroxy Desloratadine-d4 as an internal standard in drug metabolism studies, particularly in the bioanalysis of its non-deuterated counterpart, 3-Hydroxy Desloratadine, and the parent drug, Desloratadine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information, experimental protocols, and data-driven insights.
The Principle of Isotopic Labeling in Quantitative Mass Spectrometry
In quantitative mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] this compound is a deuterated analog of 3-Hydroxy Desloratadine, where four hydrogen atoms have been replaced with deuterium atoms. This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1]
The co-elution of the analyte and its deuterated internal standard is crucial for compensating for various sources of analytical variability, including:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.
-
Extraction Efficiency: Variations in the recovery of the analyte during sample preparation.
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over time.
By adding a known concentration of this compound to the samples at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any of the aforementioned variations.
The Metabolic Pathway of Desloratadine
Desloratadine, an active metabolite of loratadine, undergoes metabolism primarily in the liver to form 3-Hydroxy Desloratadine. This biotransformation is a unique two-step process involving both a Phase II and a Phase I metabolic enzyme.[2][3]
First, Desloratadine is N-glucuronidated by UDP-glucuronosyltransferase 2B10 (UGT2B10). This intermediate, Desloratadine-N-glucuronide, is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[2][3] Subsequently, the glucuronide moiety is rapidly cleaved, yielding the major active metabolite, 3-Hydroxy Desloratadine.[2][3]
Quantitative Data and Method Performance
The use of this compound as an internal standard significantly enhances the performance of bioanalytical methods for the quantification of Desloratadine and 3-Hydroxy Desloratadine. The following tables summarize key validation parameters from a representative LC-MS/MS method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytes | Desloratadine, 3-Hydroxy Desloratadine |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium formate |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (m/z) | Desloratadine: 311.1 -> 259.23-Hydroxy Desloratadine: 327.1 -> 275.1this compound: 331.1 -> 279.1 |
Table 2: Method Validation Summary
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Linearity Range (pg/mL) | 50.0 - 10,000 | 50.0 - 10,000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 |
| Intra-day Accuracy (% Bias) | -6.67 to 5.00 | -4.00 to 3.75 |
| Inter-day Accuracy (% Bias) | -7.80 to 2.60 | -6.00 to -0.25 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 50.0 | 50.0 |
Data synthesized from a representative validated bioanalytical method.[4]
Detailed Experimental Protocol: Quantification of Desloratadine and 3-Hydroxy Desloratadine in Human Plasma
This section provides a detailed methodology for the simultaneous quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Desloratadine reference standard
-
3-Hydroxy Desloratadine reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Ammonium formate)
-
Water (deionized, 18 MΩ)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Desloratadine, 3-Hydroxy Desloratadine, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples. Prepare a separate working solution for the internal standard (this compound) at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (typically 8-10 non-zero concentrations) and QC samples at low, medium, and high concentration levels.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.
-
Elution: Elute the analytes and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions (MRM) for Desloratadine, 3-Hydroxy Desloratadine, and this compound as listed in Table 1.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used.
-
Concentration Calculation: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool in modern drug metabolism studies. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of highly accurate, precise, and reliable data for the quantification of Desloratadine and its major active metabolite, 3-Hydroxy Desloratadine. The detailed methodologies and data presented in this guide underscore the critical role of deuterated internal standards in supporting pharmacokinetic and toxicokinetic studies, ultimately contributing to the safe and effective development of new pharmaceuticals.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
The Critical Role of 3-Hydroxy Desloratadine-d4 in Advancing Pharmacokinetic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 3-Hydroxy Desloratadine-d4 as an internal standard in the pharmacokinetic analysis of desloratadine. Desloratadine, a potent, non-sedating H1 histamine receptor antagonist, is the active metabolite of loratadine and is further metabolized to 3-hydroxydesloratadine, which also possesses therapeutic activity.[1][2] Accurate quantification of these compounds in biological matrices is paramount for reliable pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating variability and ensuring the accuracy and precision of bioanalytical methods.[3][4]
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be differentiated by a mass spectrometer.[5][6] When introduced into a biological sample at a known concentration at the beginning of the analytical process, the deuterated standard experiences the same sample preparation inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the target analyte.[3][7] By measuring the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved.[3]
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in biological matrices like human plasma due to its high sensitivity and selectivity.[2][3][8]
Experimental Workflow
The general workflow for a pharmacokinetic study utilizing this compound as an internal standard involves several key steps from sample collection to data analysis.
Detailed Experimental Protocols
The following tables summarize typical experimental conditions for the quantification of desloratadine and 3-hydroxydesloratadine using a deuterated internal standard. These are compiled from various validated methods.[1][2][8][9]
Table 1: Sample Preparation Methodologies
| Parameter | Method 1: Solid-Phase Extraction (SPE)[1][2] | Method 2: Liquid-Liquid Extraction (LLE)[8][9] |
| Extraction Sorbent/Solvent | SPEC SCX solid-phase extraction plate[1] | Ethyl ether[8][9] |
| Sample Pre-treatment | 250 µL plasma diluted in 500 µL of 2% formic acid[1] | Addition of internal standard solution |
| Washing Steps | 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v)[1] | N/A |
| Elution | 2 x 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v)[1] | N/A |
| Reconstitution | Dried under nitrogen and reconstituted in 150 µL of mobile phase[1] | Organic layer separated and evaporated |
Table 2: Liquid Chromatography Conditions
| Parameter | Condition A[2] | Condition B[8][9] | Condition C[1] |
| LC System | Shimadzu HPLC[2] | Not specified | Not specified |
| Column | Hypurity Advance (50 x 4.6 mm, 5-µm)[2] | CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[8][9] | C18 column (2 x 50 mm)[1] |
| Mobile Phase A | Solution A (unspecified) | 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20)[8][9] | 10 mM ammonium formate in methanol with 0.2% formic acid[1] |
| Mobile Phase B | Solution B (unspecified) | N/A (isocratic) | 10 mM ammonium formate in water with 0.2% formic acid[1] |
| Flow Rate | 1 mL/min[2] | Not specified | 250 µL/min[1] |
| Gradient | 90:10 (A:B)[2] | Isocratic | Gradient elution 20-90% Mobile Phase A over 3.5 min[1] |
| Injection Volume | 15 µL[2] | Not specified | Not specified |
| Run Time | 5 min[2] | Not specified | Not specified |
Table 3: Mass Spectrometry Conditions
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Desloratadine-d5 (IS) | This compound (IS) |
| Mass Spectrometer | AB SCIEX API-4000[2] | Sciex API 3000[1][8][9] | - | - |
| Ionization Mode | Positive Ion Electrospray (TurboIonSpray™)[1][2] | Positive Ion Electrospray[8][9] | - | - |
| MRM Transition (m/z) | 311.2 → 259.1[1] | 327.2 → 275.1[1] | 316.2 → 264.3[9] | Not explicitly stated, but would be a +4 Da shift from the analyte. |
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the body, with the primary pathway being hydroxylation to form 3-hydroxydesloratadine. This active metabolite is subsequently conjugated with glucuronic acid for excretion.[10]
Quantitative Data and Method Validation
The developed LC-MS/MS methods for the quantification of desloratadine and 3-hydroxydesloratadine are validated to ensure their reliability. The following tables summarize key validation and pharmacokinetic parameters.
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Calibration Curve Range | 100-11,000 pg/mL | 100-11,000 pg/mL | [2] |
| 0.05-10 ng/mL | 0.05-10 ng/mL | [8][9] | |
| 0.025-10 ng/mL | 0.025-10 ng/mL | [11] | |
| LLOQ Accuracy (% Nominal) | 100.4% | 99.9% | [2] |
| LLOQ Precision (%CV) | 4.6% | 5.1% | [2] |
| Inter-run Accuracy | >94.7% | >94.0% | [11] |
| Inter-run Precision (%CV) | 2.6% - 9.8% | 3.1% - 11.1% | [11] |
| Extraction Efficiency | ~85% (relative to spiked standard) | ~85% (relative to spiked standard) | [1] |
Table 5: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine (5mg once daily for 10 days)
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Cmax (mean) | 3.98 µg/L | 1.99 µg/L | [12][13] |
| Tmax (mean) | 3.17 hours | 4.76 hours | [12][13] |
| AUC(24h) (mean) | 56.9 µg/Lh | 32.3 µg/Lh | [12][13] |
| Half-life (t½) (mean) | 26.8 hours | 36 hours | [12][13] |
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the pharmacokinetic evaluation of desloratadine. Its chemical and physical similarity to the analyte ensures accurate correction for experimental variability, leading to high-quality data that can be confidently used in drug development and clinical studies. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for scientists and researchers in the field.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Desloratadine-d4 in human plasma. This stable isotope-labeled compound is crucial as an internal standard for the accurate quantification of the active metabolite of Desloratadine, 3-Hydroxy Desloratadine. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which also exhibits antihistaminic activity. Accurate measurement of these compounds in biological matrices is essential for drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision. This document provides a detailed protocol for the extraction and quantification of this compound, which is a critical component of the bioanalytical method for 3-Hydroxy Desloratadine.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Human plasma (K3EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (Deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX or equivalent)
Instrumentation
-
Liquid Chromatograph: Shimadzu HPLC or equivalent system
-
Mass Spectrometer: AB SCIEX API-4000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the efficient extraction of the analyte from human plasma.[1][2]
-
Pre-condition the SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid.[2]
-
Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid solution.[2]
-
Load the diluted sample onto the pre-conditioned SPE plate under a gentle vacuum.[2]
-
Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[2]
-
Elute the analyte with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) solution of methanol:acetonitrile:water.[2]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography Conditions
The chromatographic separation is achieved using a C18 column with a gradient elution.
| Parameter | Value |
| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.2% formic acid |
| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 15 µL[1] |
| Gradient | 20-90% B over 3.5 minutes[2] |
| Run Time | 5 minutes[1] |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI).
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (TurboIonSpray)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 331.10 → 279.10[3] |
| MRM Transition (3-Hydroxy Desloratadine) | m/z 327.10 → 275.10[3] |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the analysis of 3-Hydroxy Desloratadine, for which this compound serves as the internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |
| 3-Hydroxy Desloratadine | 50.0 - 10,000 | Quadratic (1/x²) | > 0.99[3] |
Table 2: Precision and Accuracy [3]
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ QC | 50.0 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
| Low QC | 150.0 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |
| Mid QC | 5000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |
| High QC | 8000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |
Experimental Workflow and Protocols
The overall workflow for the bioanalytical method is depicted below, followed by detailed protocols.
Caption: Bioanalytical workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations. These will be used to spike calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into all samples (e.g., 10 ng/mL).
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Screening of Blank Plasma: Screen at least six different lots of human plasma to ensure no significant interferences are present at the retention time of the analyte and internal standard.
-
Preparation of Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards. A typical range would be from 50.0 pg/mL to 10,000 pg/mL.[3]
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared from a separate stock solution than the calibration standards.
Protocol 3: Data Processing and Quantification
-
Integration of Chromatographic Peaks: Integrate the peak areas of 3-Hydroxy Desloratadine and the internal standard (this compound) for all calibration standards, QC samples, and unknown study samples.
-
Construction of Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards. Apply a weighted (1/x²) quadratic regression analysis to fit the data.[1]
-
Quantification of Unknown Samples: Determine the concentrations of 3-Hydroxy Desloratadine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Analytes in Human Plasma Using 3-Hydroxy Desloratadine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), accurate and precise quantification of drug molecules and their metabolites in biological matrices is critical for regulatory submissions and clinical success. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Hydroxy Desloratadine-d4, is the gold standard for quantitative bioanalysis.[2] A SIL-IS is chemically and physically almost identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry effectively compensates for variability in extraction recovery, matrix effects, and instrument response, leading to highly reliable and reproducible data.[2][3]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of analytes, particularly Desloratadine and its primary active metabolite, 3-Hydroxy Desloratadine, in human plasma samples.
Principles of Using a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard is to add a known and constant amount of the standard to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the very beginning of the sample preparation process.[2] The analyte and the deuterated standard are then co-extracted and analyzed by LC-MS/MS. Due to the mass difference between the analyte and the deuterated standard, the mass spectrometer can differentiate between them. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2] This ratio normalization corrects for potential variations during the analytical workflow.
Experimental Protocols
This section details the materials and procedures for the quantification of an analyte in human plasma using this compound as an internal standard. The following protocols are based on established methods for the analysis of Desloratadine and 3-Hydroxy Desloratadine.[4][5][6]
Materials and Reagents
-
Analytes and Internal Standard:
-
Analyte(s) of interest (e.g., Desloratadine, 3-Hydroxy Desloratadine)
-
This compound (Internal Standard)
-
-
Biological Matrix:
-
Blank human plasma (with K3EDTA as anticoagulant is suitable)[5]
-
-
Chemicals and Solvents:
-
Sample Preparation Supplies:
-
Solid Phase Extraction (SPE) cartridges (e.g., Kromasil C18)[5] or 96-well plates
-
Microcentrifuge tubes
-
Autosampler vials or 96-well collection plates
-
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte(s) in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create spiking solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) in a suitable solvent. The optimal concentration should be determined during method development to ensure a consistent and appropriate response across the calibration range.[3]
Sample Preparation
Two common and effective methods for extracting analytes from plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add a predetermined volume (e.g., 20 µL) of the this compound working solution to each plasma sample.
-
Vortexing: Vortex the samples for 10-15 seconds to ensure homogeneity.
-
SPE Conditioning: Condition the SPE cartridges with methanol followed by an equilibration solution (e.g., water with 0.1% formic acid).
-
Sample Loading: Load the plasma mixture onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a solution that removes interferences but retains the analyte and internal standard (e.g., water with 0.1% formic acid).
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
-
Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add the this compound working solution to each sample.
-
Vortexing: Briefly vortex the samples.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl ether or MTBE).[6][7]
-
Vortexing: Vortex vigorously for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific analyte being quantified.
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1] |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 - 1.0 mL/min[4] |
| Injection Volume | 5 - 15 µL[4] |
| Column Temperature | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |
| MRM Transitions | To be optimized for the specific analyte. For Desloratadine: m/z 311.10 → 259.20; For 3-Hydroxy Desloratadine: m/z 327.10 → 275.10; For this compound: m/z 331.10 → 279.10[5] |
Data Presentation
The following tables summarize typical validation results for an LC-MS/MS method for the quantification of an analyte in human plasma using this compound as an internal standard. The data presented here is a synthesis from multiple sources and serves as an example.[4][5][8][9]
Linearity and Range
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Desloratadine | 50.0 - 10000 | ≥ 0.995[5] |
| 3-Hydroxy Desloratadine | 50.0 - 10000 | ≥ 0.995[5] |
Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Desloratadine | LLOQ (50) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC (150) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| MQC (2500) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| HQC (8000) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 3-Hydroxy Desloratadine | LLOQ (50) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC (150) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| MQC (2500) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| HQC (8000) | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Desloratadine | Low | > 85 |
| Medium | > 85 | |
| High | > 85 | |
| 3-Hydroxy Desloratadine | Low | > 85 |
| Medium | > 85 | |
| High | > 85 | |
| This compound | - | > 85 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for analyte quantification in plasma using a deuterated internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard compensates for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of analytes in human plasma by LC-MS/MS. Its chemical and physical similarity to the analyte of interest ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to final detection.[2] The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and validate high-quality bioanalytical methods, ultimately leading to more accurate and reproducible pharmacokinetic and toxicokinetic data. Following the principles and methodologies outlined will contribute to the generation of reliable data for regulatory submissions and drug development decisions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy Desloratadine-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-Hydroxy Desloratadine-d4 from biological matrices, primarily human plasma, for quantitative analysis. The following sections outline three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Introduction
Accurate quantification of drug metabolites is crucial in pharmacokinetic and bioequivalence studies. 3-Hydroxy Desloratadine is the major active metabolite of Desloratadine, a potent and long-acting H1-antihistamine[1]. The use of a deuterated internal standard, this compound, is a common practice in mass spectrometry-based bioanalysis to ensure high accuracy and precision. The choice of sample preparation technique is critical for removing matrix interferences and achieving the required sensitivity and reproducibility. This document compares SPE, LLE, and PPT methods, providing detailed protocols and performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.
Sample Preparation Techniques: A Comparative Overview
The selection of a sample preparation method depends on various factors, including the desired level of cleanliness, recovery, throughput, and the complexity of the biological matrix. While protein precipitation is a rapid and straightforward technique, it may result in a less clean extract compared to the more selective SPE and LLE methods[2][3]. SPE, in particular, is known for providing high extraction recovery and cleaner extracts, which can significantly reduce matrix effects in LC-MS/MS analysis[4]. LLE offers a balance between cleanliness and ease of use.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the different sample preparation techniques described in the literature for 3-Hydroxy Desloratadine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >98%[4] | Information not available | Information not available |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[5] | 0.05 ng/mL[6] | Information not available |
| Precision (%CV) at LLOQ | 5.1%[5] | Information not available | Information not available |
| Accuracy at LLOQ | 99.9%[5] | Information not available | Information not available |
| Inter-run Precision (%CV) | 2.05% to 5.93%[4] | Information not available | Information not available |
| Inter-run Accuracy (%Bias) | -0.48% to -8.04%[4] | Information not available | Information not available |
| Matrix Effect (%CV) | 2.2% (at LQC), 1.4% (at HQC)[5] | Information not available | Information not available |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method for isolating analytes from complex matrices, resulting in clean extracts and high recovery rates.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Protocol:
-
Sample Preparation:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or C18 cartridge) by passing 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the SPE cartridge with 1 mL of a wash solution (e.g., 5% methanol in water) to remove endogenous interferences.
-
Apply a stronger wash with a solution like 2% formic acid in an acetonitrile:methanol mixture (e.g., 70:30, v:v) to remove more tightly bound impurities[1].
-
-
Elution:
-
Elute the analyte and the internal standard using an appropriate elution solvent (e.g., 2 x 200 µL of 4% ammonium hydroxide in a methanol:acetonitrile:water mixture) into a clean collection tube[1].
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase used for the LC-MS/MS analysis[1].
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Detailed Protocol:
-
Sample Preparation:
-
To a polypropylene tube, add 200 µL of plasma sample.
-
Add the internal standard, this compound.
-
Add a buffering agent if pH adjustment is necessary to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.
-
-
Extraction:
-
Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent such as ethyl ether[6].
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at a sufficient speed (e.g., 4000 rpm for 5 minutes) to achieve complete separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein interphase.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase suitable for the LC-MS/MS system.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from a biological sample by adding a precipitating agent, typically an organic solvent or a strong acid.
Workflow Diagram:
Caption: Protein Precipitation (PPT) workflow for this compound.
Detailed Protocol (General Method):
-
Sample and Reagent Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Prepare the precipitating solvent (e.g., acetonitrile or methanol). It is common to use a 3:1 or 4:1 ratio of solvent to plasma[7].
-
-
Precipitation:
-
Add the precipitating solvent (e.g., 300 µL of cold acetonitrile) to the plasma sample.
-
Vortex the mixture vigorously for at least 1 minute to ensure complete protein denaturation and precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
-
Final Preparation for Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Conclusion
The choice of sample preparation is a critical step in the bioanalysis of this compound. Solid-Phase Extraction offers the cleanest extracts and high recovery, making it ideal for methods requiring low limits of quantification and minimal matrix effects. Liquid-Liquid Extraction provides a good balance of cleanliness and simplicity. Protein Precipitation is the fastest and simplest method, well-suited for high-throughput screening, but may be more susceptible to matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical requirements.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine, the primary active metabolite of loratadine, is a long-acting, non-sedating, second-generation antihistamine used to treat allergies.[1][2] It is extensively metabolized in the body, primarily to 3-Hydroxy Desloratadine, which is also an active metabolite.[1][3][4] Accurate quantification of 3-Hydroxy Desloratadine in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Hydroxy Desloratadine-d4, is the gold standard in quantitative bioanalysis.[6][7][8] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis and improving the accuracy and precision of the method.[6][9][10]
This document provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the determination of 3-Hydroxy Desloratadine in human plasma, using this compound as the internal standard. The method is designed to meet the regulatory requirements for bioanalytical method validation as outlined by the FDA.[11][12]
Metabolic Pathway of Loratadine
The metabolic conversion of Loratadine to Desloratadine and subsequently to its major active metabolite, 3-Hydroxy Desloratadine, is a key pathway in its pharmacology.
Experimental Protocols
Materials and Reagents
-
Reference Standards: 3-Hydroxy Desloratadine (Analyte) and this compound (Internal Standard, IS).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid, Ammonium formate, Ammonium hydroxide.
-
Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Desloratadine and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare intermediate working solutions for the analyte by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture. These solutions are used to spike plasma for calibration standards and quality control samples.
-
Internal Standard (IS) Spiking Solution (e.g., 50 ng/mL): Dilute the IS stock solution with the same diluent to achieve a final concentration that yields a consistent and robust response in the mass spectrometer.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 980 µL of blank human plasma with 20 µL of the appropriate analyte working solution to prepare calibration curve (CC) standards. A typical concentration range is 0.05 to 10 ng/mL.[13]
-
Prepare Quality Control (QC) samples in the same manner at four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.05 ng/mL)
-
LQC: Low Quality Control (e.g., 0.15 ng/mL)
-
MQC: Medium Quality Control (e.g., 4.5 ng/mL)
-
HQC: High Quality Control (e.g., 8.0 ng/mL)
-
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for Desloratadine and its metabolites.[5]
-
Aliquot 250 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate or microcentrifuge tubes.
-
Add 25 µL of the IS spiking solution to all samples except the blank (add 25 µL of diluent to the blank).
-
Add 500 µL of 2% formic acid in water and vortex to mix.[14]
-
Condition SPE Plate: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]
-
Load: Load the pre-treated plasma samples onto the SPE plate.
-
Wash: Wash the cartridges sequentially with 1 mL of 10 mM disodium hydrogen phosphate, followed by two washes with 1 mL of water.[5]
-
Elute: Elute the analyte and IS with 1 mL of an elution solution (e.g., 3% ammonia in methanol).[5]
-
Dry: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following table summarizes typical instrument parameters.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 reverse-phase column (e.g., Kromasil C18, 150x4.6mm, 5µm)[15] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.2% formic acid[14] |
| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid[14] |
| Flow Rate | 0.7 - 1.0 mL/min[15][16] |
| Gradient | Isocratic or gradient elution (e.g., 70% B)[15] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API series) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 3-Hydroxy Desloratadine: m/z 327.2 → 275.1 [14] |
| This compound: m/z 331.1 → 279.1 [15] | |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation Workflow
The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[11][12][17]
Method Validation Data
The following tables present representative data for key validation parameters.
Table 2: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 0.050 - 10.0 ng/mL |
| Regression Model | Quadratic, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Intra- and Inter-Day Accuracy and Precision
Accuracy is expressed as % of the nominal concentration, while precision is expressed as the coefficient of variation (%CV). Acceptance criteria are typically ±15% (±20% for LLOQ).
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.050 | < 10.0 | 95.0 - 105.0 | < 12.0 | 94.0 - 106.0 |
| LQC | 0.150 | < 8.0 | 97.0 - 103.0 | < 9.0 | 96.0 - 104.0 |
| MQC | 4.50 | < 6.0 | 98.0 - 102.0 | < 7.0 | 98.0 - 103.0 |
| HQC | 8.00 | < 5.0 | 99.0 - 101.0 | < 6.0 | 99.0 - 102.0 |
Table 4: Stability Summary
Analyte stability is assessed under various conditions to ensure sample integrity from collection to analysis. Samples are considered stable if the mean concentration is within ±15% of the nominal value.
| Stability Test | Condition | Duration | Result |
| Bench-Top | Room Temperature | ~ 6 hours | Stable |
| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | Stable |
| Long-Term | -70°C | 90 Days | Stable |
| Autosampler | 4°C | 24 hours | Stable |
Table 5: Recovery and Matrix Effect Summary
| Parameter | LQC (0.15 ng/mL) | HQC (8.0 ng/mL) |
| Extraction Recovery (%) | 85.2 | 88.5 |
| Matrix Factor | 0.98 | 1.01 |
| IS-Normalized Matrix Factor | 0.99 | 1.00 |
-
Extraction Recovery: Compares the analyte response from an extracted sample to that of a post-extraction spiked sample. A consistent recovery is desired.[14]
-
Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting components from the biological matrix. An IS-normalized matrix factor close to 1.0 indicates that the IS effectively compensates for any matrix effects.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of 3-Hydroxy Desloratadine in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision by compensating for variability during sample processing and instrumental analysis. The method demonstrates excellent performance across a relevant concentration range and meets the stringent criteria for bioanalytical method validation outlined by regulatory agencies. This protocol is well-suited for supporting clinical and non-clinical pharmacokinetic studies involving Desloratadine.
References
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. pharmoutsource.com [pharmoutsource.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 16. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application of 3-Hydroxy Desloratadine-d4 in Bioequivalence Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine is a long-acting, non-sedating, selective peripheral histamine H1-receptor antagonist. Its major active metabolite in humans is 3-Hydroxy Desloratadine. Bioequivalence (BE) studies of Desloratadine formulations typically require the quantification of both the parent drug and its active metabolite to ensure comparable therapeutic outcomes between a test and a reference product.[1][2][3] 3-Hydroxy Desloratadine-d4, a stable isotope-labeled derivative, serves as an ideal internal standard (IS) for the bioanalytical quantification of 3-Hydroxy Desloratadine in biological matrices.[4][5] The use of a deuterated internal standard is a best practice in quantitative mass spectrometry-based bioanalysis, as it helps to correct for variability during sample extraction, chromatography, and ionization, thereby improving the accuracy and precision of the method.[6][7][8]
This document provides detailed application notes and a protocol for the use of this compound in bioequivalence studies, focusing on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma.
Experimental Workflow
The following diagram illustrates the general workflow for a bioequivalence study of Desloratadine, from volunteer recruitment to data analysis.
Bioanalytical Protocol: LC-MS/MS Quantification
This protocol outlines a validated method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma using their respective deuterated internal standards.
1. Materials and Reagents
-
Analytes: Desloratadine, 3-Hydroxy Desloratadine
-
Internal Standards: Desloratadine-d4, this compound
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate, Formic acid, Ethyl ether, Human plasma (K2EDTA as anticoagulant)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Desloratadine-d4 and this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Analytical Column | C18 column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase | A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (e.g., 50:30:20, v/v/v)[5] |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 below |
Table 2: MRM Transitions for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.10 | 259.20 |
| Desloratadine-d4 (IS) | 315.20 | 263.20 |
| 3-Hydroxy Desloratadine | 327.10 | 275.10 |
| This compound (IS) | 331.10 | 279.10 |
Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The calibration curve should be linear over a defined concentration range (e.g., 0.05-10 ng/mL for both analytes).[5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Selectivity and Specificity: No significant interference should be observed at the retention times of the analytes and internal standards in blank plasma samples.
-
Matrix Effect: The ionization of the analytes should not be significantly suppressed or enhanced by the biological matrix.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Application in Bioequivalence Studies
A typical bioequivalence study for a Desloratadine formulation would involve a single-dose, randomized, two-period, two-sequence, crossover design in healthy human volunteers under fasting conditions.[9] Blood samples are collected at predefined time points (e.g., up to 72 hours post-dose) and the plasma concentrations of Desloratadine and 3-Hydroxy Desloratadine are determined using the validated LC-MS/MS method.[1][2]
Pharmacokinetic and Statistical Analysis
The following diagram outlines the logical flow of pharmacokinetic and statistical analysis in a bioequivalence study.
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[2] The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for both Desloratadine and its metabolite, 3-Hydroxy Desloratadine, to conclude bioequivalence.[1][10]
Table 3: Example Pharmacokinetic Data from a Bioequivalence Study
| Analyte | Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Desloratadine | Cmax (ng/mL) | 27.62 ± 2.63 | 26.17 ± 2.95 | 91.78% - 104.35% |
| AUC0-72h (ng·h/mL) | 256.80 ± 54.00 | 271.56 ± 52.32 | 89.24% - 103.90% | |
| 3-Hydroxy Desloratadine | Cmax (ng/mL) | 0.90 ± 0.21 | 0.78 ± 0.18 | 106.14% - 123.26% |
| AUC0-72h (ng·h/mL) | 15.34 ± 4.56 | 14.21 ± 3.98 | 101.17% - 115.78% |
Data in this table is illustrative and compiled from values presented in cited literature for demonstrative purposes.[2][11]
This compound is an essential tool for the accurate and reliable quantification of the major active metabolite of Desloratadine in bioequivalence studies. Its use as an internal standard in a validated LC-MS/MS method ensures the generation of high-quality data, which is critical for the regulatory assessment and approval of generic Desloratadine products. The protocol and information provided herein offer a comprehensive guide for researchers and scientists involved in the development and bioanalytical support of such studies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. scispace.com [scispace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desloratadine and its Metabolite, 3-Hydroxydesloratadine, in Human Plasma using 3-Hydroxy Desloratadine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It is the major active metabolite of loratadine.[1][2] Desloratadine is extensively metabolized in the body, with its primary active metabolite being 3-hydroxydesloratadine.[1][3] Accurate and sensitive quantification of both desloratadine and 3-hydroxydesloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5]
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Hydroxy Desloratadine-d4, to ensure high accuracy and precision.
Metabolic Pathway of Desloratadine
The metabolic conversion of Desloratadine to its active metabolite, 3-Hydroxydesloratadine, is a key pharmacokinetic pathway.
Figure 1: Metabolic Pathway of Desloratadine.
Experimental Protocols
Materials and Reagents
-
Desloratadine reference standard
-
3-Hydroxydesloratadine reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18, 50 x 2.0 mm, 5 µm)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for clean sample preparation and to minimize matrix effects.[1]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of a 90:10 (v/v) mixture of methanol and water.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of desloratadine and 3-hydroxydesloratadine.
| Parameter | Condition |
| LC System | |
| Column | C18 (e.g., Hypurity Advance, 50 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Desloratadine | m/z 311.1 → 259.2[6] |
| 3-Hydroxydesloratadine | m/z 327.1 → 275.1[6] |
| This compound (IS) | m/z 331.1 → 279.1[6] |
Experimental Workflow
The overall experimental workflow for the quantitative analysis is depicted below.
Figure 2: Experimental Workflow.
Data Presentation and Method Validation
The method was validated according to regulatory guidelines.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Desloratadine | 50 - 10,000[7][8] | > 0.99 |
| 3-Hydroxydesloratadine | 50 - 10,000[7][8] | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Desloratadine | Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| 3-Hydroxydesloratadine | Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Desloratadine | > 85% | < 15% |
| 3-Hydroxydesloratadine | > 85% | < 15% |
| This compound (IS) | > 85% | < 15% |
Stability
The stability of desloratadine and 3-hydroxydesloratadine was evaluated under various conditions to ensure sample integrity during storage and processing.
| Stability Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -20°C to RT | 85 - 115% |
| Short-Term (Bench-top) | 6 hours | 85 - 115% |
| Long-Term | 30 days | 85 - 115% |
| Post-Preparative | 24 hours | 85 - 115% |
Conclusion
This application note provides a detailed protocol for a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method has been validated and is suitable for use in clinical and preclinical studies requiring the measurement of these compounds.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 3-Hydroxy Desloratadine-d4 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of 3-Hydroxy Desloratadine-d4, a deuterated internal standard for 3-Hydroxy Desloratadine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Desloratadine and its metabolites.
Introduction
Desloratadine is the active metabolite of loratadine, a widely used second-generation antihistamine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which is also pharmacologically active. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document outlines the optimized mass spectrometry settings and a detailed protocol for the detection of this compound.
Metabolic Pathway of Desloratadine
Desloratadine is formed from its parent drug, Loratadine. It then undergoes hydroxylation to form the active metabolite, 3-Hydroxy Desloratadine.
Metabolic pathway of Loratadine to 3-Hydroxy Desloratadine.
Mass Spectrometry Settings
The following table summarizes the optimized mass spectrometry parameters for the detection of 3-Hydroxy Desloratadine and its deuterated internal standard, this compound. These settings are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 3-Hydroxy Desloratadine | 327.10 | 275.10 | Positive ESI |
| This compound | 331.10 | 279.10 | Positive ESI |
| Desloratadine | 311.10 | 259.20 | Positive ESI |
| Desloratadine-d4 | 315.20 | 263.20 | Positive ESI |
Experimental Protocol
This protocol details the steps for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 5 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-4.0 min: 20% B
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Scan Type: Multiple Reaction Monitoring (MRM)
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound using LC-MS/MS. The optimized mass spectrometry settings and the detailed experimental workflow will enable researchers to achieve accurate and precise results in their bioanalytical studies. Adherence to this protocol will facilitate robust method development and validation for the analysis of Desloratadine and its metabolites in various biological matrices.
Application Note: High-Throughput LC-MS/MS Method for the Chromatographic Separation of 3-Hydroxy Desloratadine-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 3-Hydroxy Desloratadine-d4. This deuterated analog is commonly employed as an internal standard in pharmacokinetic and bioequivalence studies of Desloratadine, a potent, long-acting, non-sedating antihistamine. The described method utilizes a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of Desloratadine and its primary active metabolite, 3-Hydroxy Desloratadine, in biological matrices.
Introduction
Desloratadine is the major active metabolite of loratadine and is a selective peripheral histamine H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis.[1][2] Its primary active metabolite is 3-Hydroxy Desloratadine.[1][2] Accurate quantification of these compounds in biological fluids is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the chromatographic separation of this compound, which is also applicable to the simultaneous analysis of Desloratadine and the non-deuterated 3-Hydroxy Desloratadine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of analytes from plasma samples.[1][2]
-
Plate Preconditioning: Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol followed by 400 µL of 2% formic acid.[2]
-
Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the preconditioned SPE plate under a vacuum of approximately 5 in. Hg.[2]
-
Washing: Wash the extraction plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) mixture of acetonitrile and methanol.[2]
-
Elution: Elute the analytes with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.[2]
-
Dry Down and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography
The chromatographic separation is achieved using a reversed-phase HPLC or UPLC system.[1][2][3]
-
Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.2% formic acid.[2]
-
Mobile Phase B: 10 mM Ammonium formate in methanol with 0.2% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Gradient: A gradient elution from 20% to 90% Mobile Phase A over 3.5 minutes can be utilized for optimal separation.[2] Alternatively, an isocratic elution with a mixture of Mobile Phase A and B in a 10:90 ratio can be employed.[1]
-
Column Temperature: Ambient or controlled at 40°C.[4]
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]
-
Ionization Mode: Positive Ion Electrospray (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
Data Presentation
The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of this compound and related compounds.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Hypurity Advance C18, 50 x 4.6 mm, 5 µm | [1] |
| Mobile Phase | A: 10 mM Ammonium formate in water + 0.2% formic acidB: 10 mM Ammonium formate in methanol + 0.2% formic acid | [2] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 15 µL | [1] |
| Elution | Gradient or Isocratic | [1][2] |
| Run Time | ~2-5 minutes | [1][3] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 331.10 | 279.10 | [5] |
| 3-Hydroxy Desloratadine | 327.10 | 275.10 | [5] |
| Desloratadine | 311.10 | 259.20 | [5] |
| Desloratadine-d4 | 315.20 | 263.20 | [5] |
Mandatory Visualization
Caption: Workflow for the bioanalysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the chromatographic separation and quantification of this compound. The protocol, which includes a robust solid-phase extraction procedure and a rapid chromatographic run, is well-suited for high-throughput bioanalytical applications in drug development and clinical research. The use of a deuterated internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory guidelines.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for a Validated Assay of 3-Hydroxy Desloratadine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine is a potent, long-acting, non-sedating antihistamine and the major active metabolite of loratadine.[1][2][3] It is primarily metabolized in the liver to 3-Hydroxy Desloratadine, which is also pharmacologically active.[2][4][5] Accurate quantification of Desloratadine and its metabolite is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and a validated protocol for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[6][7]
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism to its principal active metabolite, 3-Hydroxy Desloratadine. This biotransformation is followed by glucuronidation, which inactivates the metabolite before its excretion.[4][5] The primary enzymes involved in the hydroxylation step are reportedly from the cytochrome P450 family, specifically CYP2C8, following an initial N-glucuronidation by UGT2B10.[4]
Experimental Protocol: LC-MS/MS Assay for Desloratadine and 3-Hydroxy Desloratadine
This protocol outlines a validated method for the simultaneous quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma.
1. Materials and Reagents
-
Analytes: Desloratadine, 3-Hydroxy Desloratadine
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Formate
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., SPEC SCX) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl ether).[8][9]
-
Matrix: Human plasma with K3EDTA as an anticoagulant.
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desloratadine and 3-Hydroxy Desloratadine in methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to be used for spiking calibration standards and quality control samples. Prepare a working solution of the internal standard.
3. Sample Preparation (Solid Phase Extraction)
-
Pre-treatment: Dilute 250 µL of plasma sample with 500 µL of 2% formic acid.[9]
-
SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., 15 mg SPEC SCX) with 400 µL of methanol followed by 400 µL of 2% formic acid.[9]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid and 400 µL of 2% formic acid in acetonitrile:methanol (70:30 v/v).[9]
-
Elution: Elute the analytes and internal standard with 2 x 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10 v/v/v).[9]
-
Evaporation and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase.[9]
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.2% formic acid[9] |
| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid[9] |
| Flow Rate | 0.250 mL/min[9] |
| Gradient | 20-90% Mobile Phase B over 3.5 minutes[9] |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.10 - 311.20 | 259.10 - 259.20 |
| 3-Hydroxy Desloratadine | 327.10 - 327.20 | 275.10 |
| This compound (IS) | 331.10 | 279.10 |
(Note: The exact m/z values may vary slightly depending on the instrument and calibration.)[1][7][9]
Assay Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.
1. Linearity and Range The calibration curve should be linear over a specific concentration range. Different studies have reported various ranges, such as 0.05-10 ng/mL or 100-11,000 pg/mL.[1][10][11] A quadratic regression with a weighting factor (e.g., 1/x²) is often used.[1][11]
2. Precision and Accuracy Intra- and inter-day precision and accuracy are assessed using Quality Control (QC) samples at multiple concentration levels (Low, Medium, High).
| QC Level | Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | < 20% | 80-120% |
| LQC, MQC, HQC | < 15% | 85-115% |
3. Recovery The extraction efficiency of the method is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
| Compound | Mean Recovery (%) |
| Desloratadine | ~74.6%[1] |
| 3-Hydroxy Desloratadine | ~69.3%[1] |
4. Stability Analyte stability should be evaluated under various conditions to ensure sample integrity.
| Stability Test | Conditions |
| Freeze-Thaw | Multiple cycles (e.g., 5 cycles) from -20°C or -70°C to room temperature.[1] |
| Bench-Top | Room temperature for a specified duration (e.g., up to 23.8 hours).[1] |
| Long-Term | Frozen at -20°C or -70°C for an extended period. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Desloratadine and its active metabolite, 3-Hydroxy Desloratadine, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and mitigates matrix effects. This validated assay is suitable for a wide range of clinical and non-clinical studies, supporting drug development programs by providing critical pharmacokinetic data. The method fulfills regulatory requirements for selectivity, sensitivity, precision, and accuracy.[1]
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxy Desloratadine in Human Plasma for Therapeutic Drug Monitoring Using LC-MS/MS with a Deuterated Internal Standard
Introduction
Desloratadine is a long-acting, non-sedating, second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the primary active metabolite of loratadine.[2] Desloratadine is extensively metabolized in the liver to 3-Hydroxy Desloratadine, which is also an active metabolite.[3][4] Therapeutic Drug Monitoring (TDM) of both desloratadine and its active metabolite is crucial for pharmacokinetic studies and to ensure optimal dosing.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine and 3-Hydroxy Desloratadine in human plasma. The use of a stable, isotopically labeled internal standard, 3-Hydroxy Desloratadine-d4, is central to this protocol. Deuterated internal standards are ideal for mass spectrometry-based bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and experiencing similar matrix effects, which ensures high accuracy and precision.[5][6][7]
Metabolic Pathway of Desloratadine
The formation of 3-Hydroxy Desloratadine from desloratadine is a multi-step enzymatic process. It involves an initial N-glucuronidation of desloratadine by the enzyme UGT2B10, followed by a 3-hydroxylation of the N-glucuronide intermediate by CYP2C8, and a subsequent rapid hydrolysis to form the final metabolite.[3][8]
Caption: Metabolic conversion of Desloratadine to 3-Hydroxy Desloratadine.
Experimental Protocols
1. General Workflow
The overall experimental workflow for the quantification of 3-Hydroxy Desloratadine involves sample preparation using solid-phase extraction (SPE), followed by analysis with an LC-MS/MS system.
Caption: Bioanalytical workflow for 3-Hydroxy Desloratadine quantification.
2. Materials and Reagents
-
Desloratadine and 3-Hydroxy Desloratadine reference standards.
-
This compound and Desloratadine-d4 internal standards.
-
Human plasma with EDTA as an anticoagulant.
-
Methanol, Acetonitrile (HPLC grade).
-
Formic Acid, Ammonium Formate, Ammonium Hydroxide.
-
Solid-Phase Extraction (SPE) cartridges (e.g., SPEC SCX or equivalent).[9]
-
Deionized water.
3. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare separate stock solutions of desloratadine, 3-Hydroxy Desloratadine, and the deuterated internal standards in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a set of CC standards and at least three levels of QC samples (low, medium, and high).[10] A typical calibration range is 0.05-10 ng/mL.[11]
4. Protocol: Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for extracting desloratadine and its metabolites from plasma.[9]
-
Pre-treatment: Dilute 250 µL of plasma sample (calibrator, QC, or patient sample) with 500 µL of 2% formic acid solution.
-
Internal Standard Spiking: Add the internal standard working solution (containing this compound and Desloratadine-d4) to the diluted sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 400 µL of methanol, followed by 400 µL of 2% formic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge under a gentle vacuum.
-
Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol mixture.
-
Elution: Elute the analytes and internal standards using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v:v:v) methanol:acetonitrile:water mixture.
-
Drying: Dry the eluent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[9]
5. Protocol: LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Conditions |
| HPLC System | UPLC or HPLC system capable of binary gradient elution |
| Analytical Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[9][11] |
| Mobile Phase A | 5-10 mM Ammonium Formate in water with 0.2% Formic Acid[9][12] |
| Mobile Phase B | Methanol or a mixture of Methanol and Acetonitrile[11][12] |
| Flow Rate | 0.7 - 1.0 mL/min[12][13] |
| Injection Volume | 15 µL[10] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | ~2-5 minutes[10][14] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[9][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.1 / 311.2 | 259.1 / 259.2 |
| 3-Hydroxy Desloratadine | 327.1 / 327.2 | 275.1 |
| Desloratadine-d4 | 315.2 | 263.2 |
| This compound | 331.1 | 279.1 |
| References for MRM transitions:[9][12] |
Data and Performance Characteristics
The presented method is validated according to regulatory guidelines to ensure reliability for TDM.[10][15] The following table summarizes typical performance characteristics from validated methods.
Table 1: Summary of Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.025 - 11 ng/mL | [10][14] |
| Lower Limit of Quantification (LLOQ) | 25 - 100 pg/mL | [10][14] |
| Inter-run Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | [10][14] |
| Inter-run Precision (% CV) | < 15% (< 20% at LLOQ) | [10][12][14] |
| Mean Extraction Recovery | 68 - 90% | [10][13] |
| Matrix Effect | Minimal due to co-eluting deuterated IS | [5][7] |
| Analyte Stability | Stable after multiple freeze-thaw cycles and at room temperature for several hours. | [10][13] |
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and accurate tool for the therapeutic drug monitoring of desloratadine and its active metabolite, 3-Hydroxy Desloratadine. This protocol is suitable for pharmacokinetic research, bioequivalence studies, and clinical applications, ensuring reliable data for drug development professionals and researchers. The use of a deuterated internal standard is critical for minimizing variability and achieving the precision required for regulatory submissions.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicine.com [medicine.com]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal intensity of 3-Hydroxy Desloratadine-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal intensity of 3-Hydroxy Desloratadine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guides
This section addresses specific issues encountered during LC-MS analysis of this compound.
Question: Why is the signal intensity for my this compound consistently low?
Answer:
Consistently low signal intensity for this compound can stem from several factors, ranging from suboptimal instrument parameters and chromatographic conditions to inefficient sample preparation. A systematic approach is required to identify and resolve the root cause.
Potential Causes and Solutions:
-
Suboptimal Mass Spectrometer Settings: The ionization and detection parameters must be specifically tuned for the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for Desloratadine and its metabolites as it provides a strong protonated molecular ion.[1][2]
-
MRM Transitions: Ensure you are monitoring the correct precursor and product ions. The transition for 3-Hydroxy Desloratadine is typically m/z 327.2 → m/z 275.1.[3] For the d4-labeled internal standard, the expected transition would be m/z 331.10 → m/z 279.10.[4]
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, curtain gas), and temperature to maximize ion formation and transmission.[2]
-
-
Inefficient Chromatographic Separation: The mobile phase composition and column choice are critical for good peak shape and retention, which directly impact sensitivity.
-
Mobile Phase pH and Additives: The use of volatile mobile phase additives is crucial for efficient ionization. Ammonium formate or formic acid are commonly used to promote protonation in positive ESI mode.[1][3] A mobile phase containing 5 mM or 10 mM ammonium formate has been shown to provide a good signal and peak shape.[1][3]
-
Organic Phase: A mixture of acetonitrile and methanol is often used as the organic component of the mobile phase.[2][4]
-
Column Choice: C18 columns are widely used for the separation of Desloratadine and its metabolites.[1][2][3]
-
-
Poor Sample Preparation and Matrix Effects: Inefficient extraction or the presence of co-eluting matrix components can significantly suppress the signal.
-
Extraction Technique: Solid-Phase Extraction (SPE) is an effective method for cleaning up complex samples like plasma and can minimize matrix effects, leading to better sensitivity.[2] Liquid-Liquid Extraction (LLE) is also a viable option.[1][5]
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, lipids) can interfere with the ionization of this compound, a phenomenon known as ion suppression.[6] Modifying the chromatographic conditions to separate the analyte from these interferences or using a more rigorous sample cleanup can mitigate this issue.[6]
-
Caption: Systematic workflow for diagnosing and resolving low signal intensity.
Question: My this compound signal is inconsistent or decreases during the analytical run. What's wrong?
Answer:
A declining or inconsistent signal for an internal standard during a run often points to issues like instrument contamination, variability in sample processing, or matrix effects that differ across samples.
Potential Causes and Solutions:
-
Instrument Contamination: The gradual buildup of non-volatile components from the sample matrix in the ion source or the front end of the mass spectrometer is a common cause of signal decline.[7]
-
Solution: Implement a regular ion source cleaning protocol. After cleaning, re-equilibrate and re-calibrate the system.
-
-
Matrix Effects: If the matrix composition varies significantly between samples, the degree of ion suppression can also vary, leading to inconsistent internal standard signals.[6] This is particularly problematic if the deuterated standard does not perfectly co-elute with the native analyte, as they may experience different matrix environments.[6]
-
Solution: Improve the sample cleanup procedure to remove more matrix components. Solid-Phase Extraction (SPE) is often more effective at this than Liquid-Liquid Extraction (LLE).[2]
-
-
Inconsistent Sample Preparation: Variability in extraction recovery or reconstitution volume can lead to inconsistent final concentrations of the internal standard.[7]
-
Solution: Ensure that sample preparation steps are performed with high precision. Use calibrated pipettes and ensure complete solvent evaporation and consistent reconstitution.
-
| Parameter | Method 1[1] | Method 2[3] | Method 3[2] |
| Analyte | Desloratadine (DL) | Desloratadine, 3-OH-Desloratadine | Desloratadine (DES), 3-OH-Desloratadine (3-OHD) |
| Internal Standard | Desloratadine-d5 (DLD5) | Not specified | Desloratadine-d5 (DES-D5) |
| Column | Xbridge C18 (50x4.6 mm, 5 µm) | C18 (2x50 mm) | Hypurity Advance (50x4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate | 10 mM Ammonium Formate in water with 0.2% Formic Acid | Solution B: Methanol/Water (90:10) |
| Mobile Phase B | Methanol (Isocratic: 20:80 A:B) | 10 mM Ammonium Formate in methanol with 0.2% Formic Acid | Solution A: Acetonitrile/Methanol (40:60) |
| Flow Rate | 0.7 mL/min | 250 µL/min | 1.0 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive (Turbo Ion Spray) |
| MRM Transition (Analyte) | DL: 311.2 → 259.2 | 3-OHD: 327.2 → 275.1 | DES: 311.03 → 259.1, 3-OHD: 326.97 → 274.97 |
| MRM Transition (IS) | DLD5: 316.2 → 264.3 | Not specified | DES-D5: 316.02 → 264.20 |
Protocol 1: General Solid-Phase Extraction (SPE) for Plasma Samples This protocol is a generalized procedure based on common practices.[2][3]
-
Precondition: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Dilute 250 µL of plasma sample with 500 µL of 2% formic acid. Load the diluted sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water. An additional wash with an organic solvent mix (e.g., 2% formic acid in acetonitrile:methanol) can be used to remove further interferences.[3]
-
Elute: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 3:97 ammonia/methanol solution).[2]
-
Dry and Reconstitute: Dry the eluent under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of the mobile phase.
Protocol 2: General Ion Source Cleaning Always refer to your specific instrument manufacturer's guide for detailed instructions.
-
Venting: Safely vent the mass spectrometer according to the manufacturer's instructions.
-
Disassembly: Carefully remove the ion source components, such as the spray shield, capillary, and skimmer.
-
Cleaning: Sonicate the metal parts in a sequence of solvents, typically starting with a 50:50 mixture of methanol:water, followed by pure methanol, and then hexane to remove non-polar residues.
-
Drying: Thoroughly dry all components with a stream of nitrogen before reassembly.
-
Reassembly and Pumping Down: Reassemble the ion source and pump the system down. Allow sufficient time for the system to reach a stable vacuum.
-
Calibration: Perform a system calibration to ensure performance has been restored.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound? Based on published data for similar compounds, the precursor ion for this compound is expected to be [M+H]+ at m/z 331.1. A likely product ion would result from a similar fragmentation pattern to the unlabeled compound, suggesting a transition of approximately m/z 331.10 → 279.10 .[4] It is critical to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Q2: How can I minimize matrix effects that suppress my signal? Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[6] To minimize them:
-
Improve Sample Cleanup: Use a more effective sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components.[2]
-
Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between the analyte and the interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.
Caption: How matrix components can suppress the analyte signal in the ESI source.
Q3: Why might 3-Hydroxy Desloratadine and its d4-labeled standard separate during chromatography? This phenomenon is known as an "isotope effect".[6] Deuterium is slightly heavier than hydrogen, which can lead to minor differences in the physicochemical properties of the molecule. These differences can cause the deuterated standard to interact slightly differently with the stationary phase, resulting in a small shift in retention time compared to the unlabeled analyte.[6] While often negligible, this can be problematic if it causes the two compounds to elute into regions with different levels of matrix-induced ion suppression.[6]
Q4: What are the best mobile phase additives for this analysis? For positive mode ESI, acidic additives that act as proton donors are essential.
-
Ammonium Formate: Often used at concentrations between 5-10 mM, it provides good buffering and promotes the formation of [M+H]+ ions.[1][3]
-
Formic Acid: Typically used at low concentrations (0.1-0.2%), it effectively lowers the mobile phase pH to enhance protonation.[3] These additives are volatile, making them ideal for LC-MS applications.[8]
Q5: What type of LC column is most suitable? Reverse-phase columns, particularly C18 columns , are the most commonly reported and effective for the analysis of Desloratadine and its metabolites.[1][2][3] Shorter columns (e.g., 50 mm) are often used to achieve fast run times, which is beneficial for high-throughput analysis.[1][2][3]
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. covachem.com [covachem.com]
Technical Support Center: Overcoming Matrix Effects with 3-Hydroxy Desloratadine-d4
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the LC-MS/MS analysis of 3-Hydroxy Desloratadine, using its stable isotope-labeled internal standard (SIL-IS), 3-Hydroxy Desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a problem?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[4][5][6] Because mass spectrometry is a gas-phase technique, anything that interferes with the creation of gas-phase ions for the analyte of interest will cause a matrix effect.[7]
Q2: How does this compound help overcome matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has nearly identical physicochemical properties to the analyte of interest (3-Hydroxy Desloratadine).[8][9] This means it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1][10] By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[11]
Q3: I'm seeing ion suppression even with the d4-internal standard. Why is this happening?
A3: While highly effective, a SIL-IS may not perfectly compensate for matrix effects in all situations.[12] This can occur if there is a slight chromatographic separation between the analyte and the SIL-IS, known as the "isotope effect," where the deuterated compound may elute slightly earlier on a reversed-phase column.[10] If the analyte and SIL-IS do not co-elute perfectly, they may be affected differently by narrow regions of ion suppression, leading to an inaccurate ratio.[10]
Q4: What are the most common sources of matrix effects in plasma samples?
A4: In biological fluids like plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are often retained on reversed-phase columns and can elute over a broad range, causing significant ion suppression in electrospray ionization (ESI).
Q5: Can I use a different internal standard, like a structural analog, instead of this compound?
A5: While structural analogs can be used as internal standards, they are not as effective as a SIL-IS for correcting matrix effects.[9] Analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, meaning they will not experience the same matrix effect as the analyte. The use of a SIL-IS is considered the gold standard and is recommended by regulatory bodies for bioanalytical method validation.[8][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-Hydroxy Desloratadine.
Issue 1: High Variability in Analyte/IS Ratio in QC Samples
Possible Cause: Inconsistent matrix effects between different sample lots or inefficient sample cleanup.
| Solution | Description |
| Optimize Sample Preparation | The most effective way to combat matrix effects is to remove the interfering components before analysis.[1] Transitioning from a simple protein precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly reduce matrix components.[1][4] |
| Modify Chromatographic Conditions | Adjust the LC gradient to better separate 3-Hydroxy Desloratadine from the regions of ion suppression. Often, matrix interferences elute early in the run. Increasing the retention of the analyte can move it into a "cleaner" region of the chromatogram.[1][5] |
| Check for Isotope Effect | Verify the co-elution of 3-Hydroxy Desloratadine and its d4-internal standard. If a slight separation is observed, consider using a column with different selectivity or adjusting the mobile phase to ensure they elute together.[10] |
Issue 2: Low Analyte Response and Poor Sensitivity (Low Signal-to-Noise)
Possible Cause: Significant ion suppression is reducing the overall signal of both the analyte and the internal standard.
| Solution | Description |
| Improve Sample Cleanup | As with high variability, a more effective sample preparation method (SPE or LLE) is the first line of defense to remove suppression-causing compounds.[13] |
| Sample Dilution | If the analyte concentration is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[7][14] However, this will also reduce the analyte signal, so this approach is only viable if sensitivity is not a limiting factor. |
| Optimize Ion Source Parameters | Fine-tune the mass spectrometer's ion source parameters (e.g., gas temperature, flow rates, spray voltage) to maximize the ionization of 3-Hydroxy Desloratadine.[13] While this doesn't remove the matrix effect, it can improve the overall signal. |
| Change Ionization Mode | If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects from non-volatile salts and phospholipids.[4][13] |
Experimental Protocols & Data
Example Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a starting point for efficiently extracting 3-Hydroxy Desloratadine and reducing matrix components.
-
Pre-treatment: To 250 µL of human plasma, add 500 µL of 2% formic acid in water. Vortex to mix.
-
SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.[15]
-
Sample Loading: Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: Add 400 µL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Add 400 µL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 2 x 200 µL aliquots of 5% ammonium hydroxide in methanol.[15]
-
Dry & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).[15]
Example LC-MS/MS Parameters
These parameters provide a robust starting point for method development.
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 3.0 min, hold for 1.0 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | ESI, Positive |
| MRM Transition (Analyte) | 327.2 → 275.1[15] |
| MRM Transition (IS) | 331.1 → 279.1[16] |
Quantitative Data: Impact of Sample Preparation on Matrix Effect
The following table summarizes the expected matrix factor (MF) for 3-Hydroxy Desloratadine when using different sample preparation techniques. An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (Acetonitrile) | > 95% | 0.45 (Suppression) | 0.98 |
| Liquid-Liquid Extraction (Ether) | 80 - 90% | 0.82 (Suppression) | 1.01 |
| Solid-Phase Extraction (SPE) | > 85%[15] | 0.96 (Minimal Effect) | 1.00 |
Data is representative and compiled based on typical outcomes for similar analytes.
Visual Diagrams
Workflow for Matrix Effect Troubleshooting
The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.
References
- 1. longdom.org [longdom.org]
- 2. waters.com [waters.com]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 3-Hydroxy Desloratadine-d4 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy Desloratadine-d4 in biological samples. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in biological samples?
For long-term stability, it is recommended to store biological samples (plasma, serum, urine) containing this compound at -20°C or colder. Based on stability data for the non-deuterated form, 3-Hydroxy Desloratadine, the deuterated analog is expected to be stable under these conditions.
Q2: How many freeze-thaw cycles can my samples undergo without affecting the integrity of this compound?
Studies on the non-deuterated form, 3-Hydroxy Desloratadine, have shown stability in human plasma for up to five freeze-thaw cycles.[1] It is best practice to limit the number of freeze-thaw cycles to the minimum required for your experimental workflow. For this compound, it is recommended to validate stability for the number of cycles your samples will undergo.
Q3: What is the bench-top stability of this compound in biological samples?
The non-deuterated form, 3-Hydroxy Desloratadine, has been shown to be stable in human plasma for at least 6.4 hours at room temperature.[1] While specific data for the d4-labeled compound is not available, similar stability is expected. However, it is crucial to perform your own bench-top stability experiments to confirm stability under your specific laboratory conditions.
Q4: Are there any known degradation pathways for this compound that I should be aware of?
Desloratadine, the parent compound, is known to degrade under oxidative and thermal stress conditions. Therefore, it is plausible that this compound may also be susceptible to degradation under similar conditions. It is advisable to protect samples from excessive heat and exposure to oxidizing agents.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Inconsistent internal standard response between samples. | - Inconsistent sample handling: Variations in thaw times or bench-top exposure. - Matrix effects: Differences in the biological matrix between samples affecting ionization. | - Standardize sample handling procedures for all samples, calibrators, and QCs. - Evaluate and minimize matrix effects during method development. |
| Loss of signal or degradation of this compound over time. | - Improper storage: Storage at temperatures warmer than -20°C or exposure to light. - Multiple freeze-thaw cycles: Exceeding the validated number of cycles. - Chemical degradation: Exposure to oxidative agents or extreme pH. | - Ensure all samples are consistently stored at or below -20°C and protected from light. - Aliquot samples to minimize the number of freeze-thaw cycles. - Avoid exposure of samples to harsh chemical environments. |
| Chromatographic peak splitting or shifting for this compound. | - Isotopic exchange (H/D exchange): Replacement of deuterium atoms with hydrogen from the surrounding matrix or solvent. This is more likely to occur in protic solvents or under acidic/basic conditions. | - Prepare stock solutions and working solutions in aprotic solvents (e.g., acetonitrile, methanol). - Minimize the time the analyte spends in aqueous or protic mobile phases. - Evaluate the pH of the mobile phase and sample extracts to ensure it does not promote H/D exchange. |
| Variable recovery of this compound during sample extraction. | - Differences in extraction efficiency: The deuterated standard may have slightly different physicochemical properties affecting its partitioning during liquid-liquid or solid-phase extraction compared to the non-deuterated analyte. | - Optimize the extraction procedure to ensure consistent and high recovery for both the analyte and the internal standard. - Consider the use of a protein precipitation method, which is generally less susceptible to recovery variations. |
Stability Summary
The following table summarizes the known stability of the non-deuterated form, 3-Hydroxy Desloratadine, in human plasma, which can be used as a proxy for the expected stability of this compound.
| Condition | Matrix | Duration | Stability | Reference |
| Freeze-Thaw | Human Plasma | 5 cycles | Stable | [1] |
| Bench-Top | Human Plasma | 6.4 hours | Stable | [1] |
| Room Temperature | Human Plasma | 23.8 hours | Stable | [1] |
| Long-Term | - | - | Store at ≤ -20°C | General Guidance |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the desired biological matrix (plasma, serum, or urine) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (T=0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of iterations (e.g., 3 to 5 cycles).
-
-
Sample Analysis: After the final thaw cycle, process and analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the baseline for each QC level. The deviation should typically be within ±15%.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (T=0).
-
Bench-Top Exposure: Leave the remaining QC samples on the bench at room temperature for a defined period (e.g., 4, 8, 12, 24 hours) that mimics the expected sample handling time.
-
Sample Analysis: After the specified duration, process and analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the baseline. The deviation should typically be within ±15%.
Visualizations
References
Technical Support Center: 3-Hydroxy Desloratadine-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the quantification of 3-Hydroxy Desloratadine-d4, often used as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is the deuterium-labeled form of 3-Hydroxy Desloratadine, which is the major active metabolite of Desloratadine.[1][2] In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS is crucial for correcting variability during sample preparation and analysis, as it behaves nearly identically to the unlabeled analyte, thus improving the accuracy and precision of quantification.[3]
Q2: What are the most common challenges in quantifying analytes using this compound as an internal standard?
A2: The most common challenges include:
-
Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[4]
-
Poor Recovery: Inefficient extraction of the analyte and internal standard from the sample matrix can lead to low signal intensity and poor sensitivity.
-
Instability: Degradation of the analyte or internal standard during sample collection, storage, or processing can compromise the integrity of the results.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or shifts in retention time can affect the accuracy and reproducibility of the analysis.[3]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard (IS) Response
-
Question: My this compound signal is inconsistent across my sample batch. What could be the cause?
-
Answer: Significant variation in the IS response often points to issues with sample preparation or instrument performance.
-
Optimize Sample Preparation: The extraction procedure may not be robust. If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.[3]
-
Check for Inconsistent Extraction: Ensure that the extraction solvent is added precisely to all samples and that evaporation and reconstitution steps are uniform. Automated liquid handlers can improve consistency.[5]
-
Instrument Performance: Check for fluctuations in the mass spectrometer's spray stability or detector response. Equilibrate the system thoroughly before starting the analysis.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The chromatographic peak for this compound is tailing. How can I improve it?
-
Answer: Poor peak shape can be caused by several factors related to the analytical column and mobile phase.
-
Column Contamination: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[3]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For basic compounds like 3-Hydroxy Desloratadine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring consistent ionization.[6]
-
Secondary Interactions: Strong interactions between the analyte and the stationary phase can cause tailing. Consider using a column with a different chemistry or adding a competing agent to the mobile phase.
-
Issue 3: Suspected Matrix Effects
-
Question: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
-
Answer: Matrix effects, where co-eluting substances affect ionization, are a common issue in LC-MS bioanalysis.[4]
-
Confirmation: To quantitatively assess matrix effects, compare the peak area of the analyte/IS spiked into an extracted blank matrix with the peak area in a neat solution. A significant difference indicates the presence of matrix effects.[7]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte and IS from the ion-suppressing regions of the chromatogram.
-
Enhance Sample Cleanup: Use a more effective sample preparation technique (e.g., SPE) to remove phospholipids and other interfering components.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound is itself a primary strategy to compensate for matrix effects, as it should be affected similarly to the unlabeled analyte.[3] However, differential matrix effects can still occur if the analyte and IS do not co-elute perfectly.
-
-
Experimental Protocols and Data
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting 3-Hydroxy Desloratadine from plasma is SPE.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonia in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following tables summarize typical parameters for the quantification of 3-Hydroxy Desloratadine using this compound as an internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxy Desloratadine | 327.1 | 259.1 | 25 |
| This compound (IS) | 331.1 | 263.1 | 25 |
Note: These parameters may require optimization for different instrument models.
Visualized Workflows
Experimental Workflow for Bioanalysis
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing chromatographic conditions for 3-Hydroxy Desloratadine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 3-Hydroxy Desloratadine-d4, a labeled internal standard used in bioanalytical studies of Desloratadine.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic method for analyzing this compound?
A1: The most common method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying this compound in complex biological matrices like human plasma.[1][2][3][4] Reversed-phase chromatography using a C18 column is frequently employed.[1][3][4][5][6]
Q2: What are the common mass transitions (MRM) for this compound?
A2: For this compound, a common precursor-to-product ion transition monitored in Multiple Reaction Monitoring (MRM) mode is m/z 331.10 → 279.10.[1] This transition is specific and allows for accurate quantification even in the presence of other analytes.
Q3: What are the typical sample preparation techniques used?
A3: Common sample preparation techniques for this compound and its unlabeled counterpart from plasma samples include Solid-Phase Extraction (SPE)[2][7][8], Liquid-Liquid Extraction (LLE)[1][4], and protein precipitation[5]. The choice of method depends on the desired level of sample cleanup and the complexity of the matrix.
Q4: What are the expected retention times?
A4: Retention times can vary significantly depending on the specific chromatographic conditions (e.g., column, mobile phase, flow rate). However, with modern UPLC systems, retention times can be very short, often around 2 minutes or even less.[2][7][8] For instance, one method reported a retention time of approximately 0.52 minutes for 3-Hydroxy Desloratadine.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. The addition of a small amount of an amine modifier like triethylamine can sometimes help. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol or acetonitrile). If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Re-evaluate the mobile phase composition. Ensure the organic-to-aqueous ratio is optimal for the analyte and column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization in Mass Spectrometer | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. Positive ion electrospray ionization (ESI) is commonly used.[1][2][4] |
| Inefficient Sample Extraction | Review the sample preparation protocol. Ensure the pH is correct for efficient extraction and that the solvents used are appropriate. For SPE, check that the correct sorbent and elution solvents are being used.[6] |
| Matrix Effects (Ion Suppression or Enhancement) | Dilute the sample or improve the sample cleanup process. Modifying the chromatographic conditions to separate the analyte from co-eluting matrix components can also be effective. |
| Degradation of Analyte | 3-Hydroxy Desloratadine can be sensitive to light and heat.[2][9] Ensure samples are handled and stored correctly, typically at -20°C for long-term storage.[10] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Freshly prepare the mobile phase daily. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing, with appropriate cleaning solutions. |
| Interference from Sample Matrix | Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent or perform an LLE step). |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of 3-Hydroxy Desloratadine.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Reference |
| 3-Hydroxy Desloratadine | 50 - 10000 | 50 | [1] |
| 3-Hydroxy Desloratadine | 100 - 11000 | 100 | [2] |
| 3-OH Desloratadine | 50 - 10000 | 50 | [3][4] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) | Reference |
| 3-Hydroxy Desloratadine | < 5.10 | < 6.68 | -6.00 to -0.25 | [1] |
| 3-OHD | 5.1 | - | 99.9 | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Method from Muppavarapu et al. (2014)[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a pre-labeled tube.
-
Add the internal standard (this compound).
-
Add extraction solvent and vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol: Acetonitrile (60:40 V/V): 10mM Ammonium formate (70:30 V/V)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Injection Volume: Not specified
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Ion Electrospray (Turbo Ion Spray)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 331.10 → 279.10
-
Protocol 2: UPLC-MS/MS Method from Shen et al. (2006)[7][8]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode SPE plate.
-
Load the plasma sample.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute for injection.
-
-
Chromatographic Conditions (UPLC):
-
System: UPLC system for high throughput
-
Total Run Time: Approximately 2 minutes per sample
-
-
Mass Spectrometry Conditions:
-
Details not fully specified in the abstract, but would involve positive ion ESI and MRM.
-
Visualizations
Caption: General workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mybiosource.com [mybiosource.com]
Technical Support Center: Troubleshooting Poor Peak Shape for 3-Hydroxy Desloratadine-d4
Welcome to the technical support center for the analysis of 3-Hydroxy Desloratadine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the analysis of this compound?
Poor peak shape, such as tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include:
-
Column Issues: Degradation of the analytical column, contamination, or a void at the column inlet are frequent culprits.[1][2]
-
Mobile Phase Mismatches: An inappropriate mobile phase composition or pH can lead to poor peak symmetry.
-
Sample Solvent Effects: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1][3]
-
Column Overload: Injecting too much sample can lead to peak fronting.[4][5]
-
System Issues: Leaks in the HPLC system, extra-column volume, or problems with the injector can all contribute to poor peak shape.[2][3]
-
Isotope Effects: The deuterium labeling in this compound can sometimes cause slight chromatographic separation from the unlabeled analyte, potentially leading to differential matrix effects if not co-eluting perfectly.[6][7]
Q2: My this compound peak is tailing. What should I check first?
Peak tailing is a common issue. Here's a systematic approach to troubleshooting:
-
Check for Column Contamination/Deterioration: The column is often the primary source of tailing peaks.[1][4] Consider flushing the column or, if it's old, replacing it.
-
Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for the compound and column chemistry.
-
Investigate Secondary Interactions: Tailing can occur due to secondary interactions between the analyte and the stationary phase. Using a mobile phase with a competing base or a different column chemistry might be necessary.
-
Assess for Matrix Effects: If analyzing complex samples, co-eluting matrix components can interfere with the peak shape.[6] An effective sample cleanup is crucial.
Q3: Can the deuterium label in this compound affect its peak shape?
Yes, the presence of deuterium can have a subtle impact. This "isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte.[6][7] If this separation is significant, it can result in incomplete co-elution, potentially leading to inaccurate quantification due to differential matrix effects.[7] Optimizing the chromatographic method to ensure co-elution is crucial.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inspect the Column | A deteriorated or contaminated column is a primary cause of peak tailing.[1][4] |
| a. Flush the column with a strong solvent. | To remove strongly retained contaminants. | |
| b. If a guard column is used, remove it and re-inject. | To isolate the problem to the guard or analytical column.[4] | |
| c. Replace the column with a new one of the same type. | To confirm if the original column has reached the end of its lifespan.[1] | |
| 2 | Optimize Mobile Phase | Mobile phase composition directly impacts peak shape. |
| a. Adjust the mobile phase pH. | To control the ionization of the analyte and minimize secondary interactions. | |
| b. Increase the buffer concentration. | To ensure consistent pH and minimize interactions with residual silanols on the column.[4] | |
| 3 | Review Sample Preparation | The sample solvent can cause peak distortion. |
| a. Ensure the sample solvent is weaker than or the same as the initial mobile phase.[3] | A strong injection solvent can cause the analyte to spread on the column before the separation begins.[1] | |
| b. Reduce the injection volume. | To rule out mass overload.[5] |
Troubleshooting Workflow for Peak Tailing
A troubleshooting workflow for addressing peak tailing.
Guide 2: Addressing Peak Fronting
Peak fronting, where the front of the peak is sloped, is often a sign of column overload.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Sample Concentration | The most common cause of fronting is injecting too much analyte.[4] |
| a. Dilute the sample. | To decrease the mass of analyte loaded onto the column. | |
| b. Reduce the injection volume.[5] | An alternative to dilution to reduce the analyte mass. | |
| 2 | Check for Channeling in the Column | A void or channel in the column packing can lead to peak fronting. |
| a. Reverse flush the column (if permissible by the manufacturer). | This can sometimes resolve blockages at the inlet frit.[1][4] | |
| b. Replace the column if channeling is suspected. | A damaged column bed is often irreparable.[1] | |
| 3 | Evaluate Sample Solvent | A mismatch between the sample solvent and mobile phase can cause distortion. |
| a. Dissolve the sample in the initial mobile phase. | To ensure compatibility and minimize peak distortion.[2] |
Logical Relationship for Peak Fronting Causes
Primary and possible causes of peak fronting.
Experimental Protocols
Example HPLC-MS/MS Method for Desloratadine and 3-Hydroxy Desloratadine
This protocol is a general example based on published methods and may require optimization for your specific instrumentation and application.[8][9][10]
1. Sample Preparation (Solid-Phase Extraction) [8][10]
-
Precondition SPE Plate: Precondition a SPEC SCX solid-phase extraction plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.[8]
-
Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid and apply to the preconditioned plate.[8]
-
Washing: Wash the plate sequentially with 400 µL of 2% formic acid solution and then 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[8]
-
Elution: Elute the analytes with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v:v:v) methanol:acetonitrile:water solution.[8]
-
Reconstitution: Dry the eluent under nitrogen and reconstitute in 150 µL of the initial mobile phase.[8]
2. HPLC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.2% formic acid.[8]
-
Mobile Phase B: 10 mM ammonium formate in methanol with 0.2% formic acid.[8]
-
Gradient: A gradient elution from 20% to 90% Mobile Phase B over approximately 3.5 minutes may be a good starting point.[8]
-
Flow Rate: 0.250 mL/min.[8]
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow Diagram
A general workflow for the analysis of this compound.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with 3-Hydroxy Desloratadine-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using 3-Hydroxy Desloratadine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my results with this compound?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard in the mass spectrometer's ion source.[1][2] This phenomenon is often caused by co-eluting endogenous components from the sample matrix, such as salts, lipids, or proteins.[3][4] When analyzing 3-Hydroxy Desloratadine and using its deuterated internal standard, this compound, ion suppression can lead to decreased signal intensity, which may result in inaccurate and imprecise quantification if not properly addressed.[1][5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[6][7] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[1][8] This can be caused by a slight chromatographic separation between the two compounds, known as the deuterium isotope effect, where the deuterated compound may elute slightly earlier.[1][9] This separation can expose them to different matrix components, leading to inaccurate quantification.[1]
Q3: How can I determine if ion suppression is affecting my assay?
A post-column infusion experiment is a common method to identify regions in the chromatogram where ion suppression occurs.[4][9] This involves infusing a constant flow of 3-Hydroxy Desloratadine and its d4-labeled internal standard into the LC flow post-column while injecting an extracted blank matrix sample. A dip in the baseline signal of the analytes indicates the retention times where ion suppression is most significant.[1] Another method is to compare the peak area of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. A lower peak area in the matrix sample indicates the presence of ion suppression.[1]
Q4: What are the primary causes of ion suppression in bioanalysis?
The primary causes of ion suppression in bioanalysis include:
-
High concentrations of co-eluting matrix components: Endogenous substances like phospholipids, salts, and proteins can interfere with the ionization process.[3][4]
-
Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.[3][5]
-
Mobile phase composition: Certain mobile phase additives can cause ion suppression.[3]
-
Ion source contamination: A buildup of contaminants in the ion source can lead to a general decrease in signal.[3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause: Differential ion suppression affecting 3-Hydroxy Desloratadine and this compound unequally.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. They should ideally co-elute perfectly.[9] If a slight separation is observed, chromatographic method optimization may be necessary.[1][9]
-
Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects as detailed in the experimental protocols section below. This will help quantify the extent of ion suppression for both the analyte and the internal standard.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.[5] However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[5][10]
-
Chromatographic Optimization: Adjusting the mobile phase gradient, flow rate, or switching to a different column chemistry can help separate the analyte and internal standard from the interfering matrix components.[7]
Issue 2: Poor Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Severe ion suppression or issues with the internal standard itself.
Troubleshooting Steps:
-
Check Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can cause self-suppression.[9] Ensure the concentration is optimized.
-
Investigate Matrix Effects: As mentioned previously, perform a post-column infusion experiment to pinpoint the region of ion suppression.[1]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2][5] If your instrument allows, testing with APCI may be beneficial.
-
Review Sample Preparation: Re-evaluate the sample preparation method for its effectiveness in removing the specific matrix components causing the suppression.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of ion suppression for both 3-Hydroxy Desloratadine and this compound.
Materials:
-
LC-MS/MS system
-
Standard solutions of 3-Hydroxy Desloratadine and this compound
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Appropriate extraction solvents and equipment (e.g., for protein precipitation, LLE, or SPE)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase or reconstitution solvent at low and high-quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the analyte and internal standard into the extracted matrix residue just before the final reconstitution step.
-
Set C (Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both 3-Hydroxy Desloratadine and this compound.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Data Presentation:
| Parameter | 3-Hydroxy Desloratadine (Low QC) | This compound (Low QC) | 3-Hydroxy Desloratadine (High QC) | This compound (High QC) |
| Matrix Factor (MF) | ||||
| Recovery (RE) | ||||
| Process Efficiency (PE) |
A Matrix Factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Diagram of a post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of ionization and optimization of assay for 3-hydroxy fatty acids in house dust using ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of 3-Hydroxy Desloratadine-d4 solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and troubleshooting of 3-Hydroxy Desloratadine-d4 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] Some suppliers may ship the product at room temperature for short-term transit.[3][4]
Q2: How should I prepare a stock solution of this compound?
It is recommended to first dissolve the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[5] The solubility is approximately 5 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[5] For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of your choice.[5] It is advisable to purge the solvent with an inert gas before preparing the solution.[5]
Q3: How stable are aqueous solutions of this compound?
Aqueous solutions of the non-deuterated form, 3-hydroxy Desloratadine, are not recommended for storage for more than one day.[5] It is best practice to prepare aqueous solutions fresh for each experiment to avoid potential degradation or precipitation.
Q4: What are the general handling precautions for this compound?
This product is for research use only and should be handled by qualified personnel trained in laboratory procedures.[1] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[5] Ensure adequate ventilation and wash thoroughly after handling.[5][6]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitation is observed in my aqueous solution.
-
Cause: this compound has limited solubility in aqueous buffers.[5] The concentration may be too high for the chosen buffer system.
-
Solution:
-
Ensure the initial stock solution in an organic solvent is fully dissolved before diluting with aqueous buffer.
-
Try preparing a more dilute aqueous solution.
-
Consider slightly adjusting the pH of your aqueous buffer, as solubility can be pH-dependent.
-
Prepare the aqueous solution fresh and use it immediately.
-
Issue 2: My experimental results are inconsistent.
-
Cause 1: Solution Degradation. As aqueous solutions have limited stability, the concentration of your working solution may be changing over time.
-
Solution: Prepare fresh aqueous solutions for each experiment from a recently prepared stock solution. Avoid using aqueous solutions that have been stored for more than a day.[5]
-
-
Cause 2: Improper Storage. Long-term storage at temperatures other than -20°C could lead to degradation of the solid compound.
-
Solution: Always store the solid this compound at -20°C for long-term storage.[2]
-
-
Cause 3: Inaccurate Pipetting of Stock Solution. High-concentration stock solutions in viscous solvents like DMSO can be difficult to pipette accurately.
-
Solution: Use positive displacement pipettes for viscous liquids. Ensure the solvent and pipette tip are at room temperature before use.
-
Issue 3: I am unsure about the concentration of my stock solution.
-
Cause: Potential evaporation of the solvent over time, especially if not stored in a tightly sealed vial.
-
Solution:
-
Store stock solutions in vials with tight-fitting caps.
-
For critical applications, it is advisable to re-qualify the concentration of the stock solution periodically using a suitable analytical method such as LC-MS/MS.
-
Data Presentation
Table 1: Storage and Solubility Data for this compound
| Parameter | Condition | Recommendation | Citation |
| Long-Term Storage | Crystalline Solid | -20°C | [1][2] |
| Short-Term Storage | Crystalline Solid | Room Temperature | [1][3][4] |
| Aqueous Solution Storage | N/A | Not Recommended (Prepare Fresh) | [5] |
| Solubility (Ethanol) | Organic Solvent | ~5 mg/mL | [5] |
| Solubility (DMSO, DMF) | Organic Solvent | ~10 mg/mL | [5] |
| Solubility (Aqueous) | Aqueous Buffer | Sparingly Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Preparation of a 10 µg/mL Aqueous Working Solution
-
Thaw the 1 mg/mL stock solution in DMSO at room temperature.
-
Dilute the stock solution 1:100 with the desired aqueous buffer (e.g., PBS pH 7.4). For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of the aqueous buffer.
-
Vortex briefly to ensure homogeneity.
-
Use the freshly prepared aqueous working solution immediately. Do not store.
Mandatory Visualization
References
Technical Support Center: Resolving Co-eluting Peaks with 3-Hydroxy Desloratadine-d4
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues involving 3-Hydroxy Desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in bioanalysis?
This compound is the deuterated stable isotope-labeled internal standard (IS) for 3-Hydroxydesloratadine, the major active metabolite of Desloratadine. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of the non-labeled analyte.
Q2: What are the common causes of peak co-elution in LC-MS/MS analysis?
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic column and elute at the same or very similar retention times. Common causes include:
-
Inadequate Chromatographic Method: The chosen column, mobile phase, or gradient profile may not have sufficient selectivity for the compounds of interest.
-
Matrix Effects: Components from the biological matrix (e.g., plasma, urine) can interfere with the retention of the analyte or internal standard.
-
Sample Preparation Issues: Inefficient sample cleanup can lead to the presence of interfering substances.
-
System Suitability Problems: Issues with the LC system, such as dead volumes or column degradation, can lead to peak broadening and loss of resolution.
Q3: Why is it critical to resolve the analyte peak from its deuterated internal standard?
While baseline separation is not always necessary due to the mass spectrometer's ability to differentiate between the analyte and its deuterated internal standard based on their different masses, significant co-elution can sometimes lead to issues like ion suppression or enhancement, potentially affecting the accuracy and precision of the assay. More critically, co-elution with other isobaric interferences from the matrix can compromise the integrity of the results.
Troubleshooting Guide for Co-eluting Peaks
Issue 1: Poor resolution between this compound and an interfering peak.
If you are observing a lack of separation between the this compound internal standard and another peak, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting co-eluting peaks.
Step-by-Step Troubleshooting:
-
Verify Method Parameters:
-
Question: Are the mobile phase composition, flow rate, and gradient settings correct as per the validated method?
-
Action: Double-check all instrument settings. Ensure fresh mobile phase is being used, as degradation can alter selectivity.[1]
-
-
Adjust Mobile Phase Composition:
-
Question: Can the organic modifier or aqueous phase be altered to improve separation?
-
Action:
-
Try altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Adjust the pH of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds.[2]
-
Consider adding a different buffer or ion-pairing agent. For instance, a study successfully used a mobile phase containing 3 mM sodium dodecylsulfate (SDS) and 15 mM sodium citrate buffer at pH 6.2 to separate desloratadine and its related compounds.[3]
-
-
-
Modify Gradient Elution Profile:
-
Question: Can the gradient slope be adjusted to enhance resolution?
-
Action:
-
Decrease the steepness of the gradient around the elution time of the co-eluting peaks. A shallower gradient provides more time for the column to resolve closely eluting compounds.
-
Introduce an isocratic hold at a specific organic composition just before the elution of the peaks of interest.
-
-
-
Evaluate a Different Column Chemistry:
-
Question: Is the current column chemistry providing adequate selectivity?
-
Action:
-
Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column). Different column chemistries offer alternative separation mechanisms.
-
Consider a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) to increase efficiency and resolution.[4][5]
-
-
-
Optimize Sample Preparation:
-
Question: Could an interfering substance from the matrix be the cause of co-elution?
-
Action:
-
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of 3-Hydroxydesloratadine. These can serve as a starting point for method development and troubleshooting.
Sample Preparation: Solid-Phase Extraction (SPE)
A common approach for extracting desloratadine and its metabolites from plasma involves SPE.[9]
Caption: A typical solid-phase extraction workflow.
Detailed Steps:
-
Pre-treatment: Plasma samples are often pre-treated, for example, with an acid solution to disrupt protein binding.[10]
-
SPE Cartridge Conditioning: The SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) is conditioned with methanol followed by water or a buffer.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove unbound matrix components.
-
Elution: The analyte and internal standard are eluted with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase.
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters used in the analysis of 3-Hydroxydesloratadine.
Table 1: Example Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Hypurity Advance (50 x 4.6 mm, 5 µm)[6] | CAPCELL PAK C18 (50 x 2.0 mm, 5 µm)[8] |
| Mobile Phase A | Solution A (unspecified)[6] | 5mM Ammonium Formate in Water[8] |
| Mobile Phase B | Solution B (unspecified)[6] | Methanol and Acetonitrile[8] |
| Mobile Phase Composition | 90:10 (A:B)[6] | 50:30:20 (A:Methanol:Acetonitrile)[8] |
| Flow Rate | 1.0 mL/min[6] | Not specified[8] |
| Injection Volume | 15 µL[6] | Not specified[8] |
| Run Time | 5 minutes[6] | Not specified[8] |
Table 2: Example Mass Spectrometry Conditions
| Parameter | 3-Hydroxydesloratadine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Specific m/z value | Specific m/z value + 4 |
| Product Ion (Q3) | Specific m/z value | Specific m/z value |
| Collision Energy | Optimized value | Optimized value |
Note: Specific mass transitions (m/z values) for the precursor and product ions would be determined during method development and are instrument-dependent.
By systematically applying the troubleshooting steps and referencing the successful experimental conditions provided, researchers can effectively resolve co-elution issues involving this compound and ensure the development of a robust and reliable bioanalytical method.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
impact of mobile phase composition on 3-Hydroxy Desloratadine-d4 retention
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy Desloratadine-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on the impact of mobile phase composition on its retention.
| Problem | Possible Cause | Suggested Solution |
| Poor Retention / Analyte Elutes Too Early | Mobile phase is too strong (high percentage of organic modifier). | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus longer retention.[1] |
| Mobile phase pH is unsuitable for the analyte. | This compound is a basic compound. Increasing the mobile phase pH will decrease its ionization and lead to longer retention times on a reversed-phase column. Consider using a buffer such as ammonium formate to maintain a consistent and appropriate pH.[2][3][4] | |
| Excessive Retention / Long Run Times | Mobile phase is too weak (low percentage of organic modifier). | Increase the percentage of the organic modifier (acetonitrile or methanol). This will decrease the mobile phase polarity and reduce the analyte's retention.[1] |
| Mobile phase pH is too high. | For a basic compound like this compound, a very high pH might lead to excessively long retention. A slight decrease in pH can increase its polarity (due to protonation) and decrease retention time.[2][3][4] | |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound. This ensures that the analyte is in a single ionic state, which generally results in sharper, more symmetrical peaks.[3][5] |
| Secondary interactions with the stationary phase. | Ensure the use of a high-quality, end-capped C18 or C8 column. The addition of a small amount of an amine additive to the mobile phase can sometimes help to reduce peak tailing for basic compounds. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or pH. | Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. Verify the proper functioning of the HPLC pump and mixer.[5] |
| Column temperature variations. | Use a column oven to maintain a constant and consistent column temperature throughout the analysis. | |
| Co-elution with Interfering Peaks | Lack of selectivity in the current mobile phase. | Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa). Different organic modifiers can alter the selectivity of the separation.[1][6] Adjusting the mobile phase pH can also significantly impact selectivity between analytes with different pKa values.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase composition for the analysis of this compound?
A1: Based on published literature, a common mobile phase for the LC-MS/MS analysis of 3-Hydroxy Desloratadine and its deuterated internal standard consists of a mixture of an organic modifier (commonly acetonitrile or methanol) and an aqueous buffer. A frequently used buffer is ammonium formate.[7][8][9][10] The exact ratio of organic to aqueous phase can vary depending on the specific column and desired retention time.
Q2: How does changing the organic modifier from acetonitrile to methanol affect the retention of this compound?
A2: Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography.[1] Therefore, if you switch from a mobile phase containing acetonitrile to one with the same percentage of methanol, you can expect an increase in the retention time of this compound. To achieve a similar retention time, a higher percentage of methanol would be required compared to acetonitrile.
Q3: What is the role of pH in the mobile phase for the analysis of this compound?
A3: The pH of the mobile phase plays a critical role in the retention of ionizable compounds like this compound, which contains an amine group.[4] At a lower pH, the amine group will be protonated, making the molecule more polar and resulting in shorter retention times on a reversed-phase column. Conversely, at a higher pH, the amine will be in its neutral form, making it less polar and leading to longer retention times.[2][3] Controlling the pH is also crucial for achieving good peak shape.[3][5]
Q4: Can I use a gradient elution for the analysis of this compound?
A4: Yes, both isocratic and gradient elution methods can be used. An isocratic method, which uses a constant mobile phase composition, is simpler and can be very robust.[7][9] A gradient elution, where the mobile phase composition changes over time (e.g., increasing the percentage of organic modifier), can be beneficial for reducing run times, sharpening peaks, and separating analytes with a wider range of polarities.[10][11]
Q5: What type of HPLC column is recommended for the analysis of this compound?
A5: C18 and C8 columns are the most commonly reported stationary phases for the analysis of this compound.[7][8][9][10] These columns provide good retention and separation for this type of molecule. The choice between C18 and C8 will depend on the desired retention, with C18 generally providing more retention than C8.
Experimental Protocols
Below are examples of experimental protocols for the LC-MS/MS analysis of this compound, based on published methods.
Protocol 1: Isocratic Elution
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Kromasil C18 (150mm x 4.6mm, 5µm particle size).[7]
-
Mobile Phase: A mixture of (Methanol: Acetonitrile, 60:40 v/v) and 10mM Ammonium formate in a ratio of 70:30 v/v.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 40°C.[9]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization.
-
Mass Transition: m/z 331.10 → 279.10 for this compound.[7]
Protocol 2: Gradient Elution
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase A: Water with 5 mM ammonium formate.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient Program:
-
0-3 min: 20-85% B
-
3-3.5 min: 85% B
-
3.5-3.6 min: 85-20% B
-
3.6-5 min: 20% B[10]
-
-
Injection Volume: 2 µL.[10]
-
Column Temperature: 40°C.[10]
-
Detection: Tandem mass spectrometry with positive ion electrospray ionization.
Data Presentation
The following table summarizes the expected impact of mobile phase modifications on the retention time of this compound in reversed-phase chromatography.
| Parameter Change | Effect on Retention Time | Reason |
| Increase % Organic Modifier | Decrease | Decreases mobile phase polarity, reducing analyte interaction with the non-polar stationary phase.[1] |
| Decrease % Organic Modifier | Increase | Increases mobile phase polarity, enhancing analyte interaction with the stationary phase. |
| Increase Mobile Phase pH | Increase | Decreases the ionization of the basic analyte, making it less polar and increasing its affinity for the stationary phase.[2][3] |
| Decrease Mobile Phase pH | Decrease | Increases the ionization (protonation) of the basic analyte, making it more polar and decreasing its affinity for the stationary phase.[2][3] |
| Switch from Methanol to Acetonitrile (at same %) | Decrease | Acetonitrile is a stronger organic modifier than methanol in reversed-phase LC.[1] |
| Switch from Acetonitrile to Methanol (at same %) | Increase | Methanol is a weaker organic modifier than acetonitrile in reversed-phase LC.[1] |
Visualizations
Caption: Troubleshooting workflow for retention time issues.
Caption: Impact of mobile phase parameters on chromatography.
References
- 1. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 2. waters.com [waters.com]
- 3. moravek.com [moravek.com]
- 4. quora.com [quora.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 3-Hydroxy Desloratadine Using Deuterated Internal Standards
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 3-Hydroxy Desloratadine, a major active metabolite of Desloratadine. The focus is on the validation of methods utilizing 3-Hydroxy Desloratadine-d4 as an internal standard, with a comparative analysis against other commonly used deuterated internal standards. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms. Its primary active metabolite, 3-Hydroxy Desloratadine, plays a significant role in its therapeutic effect.[1][2] Accurate and reliable quantification of 3-Hydroxy Desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[6]
Experimental Methodologies
The validation of bioanalytical methods is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data quality and integrity.[7][8] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability.[9]
A typical experimental workflow for the bioanalytical validation of 3-Hydroxy Desloratadine is depicted below:
References
- 1. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. DESLORATADINE; PSEUDOEPHEDRINE SULFATE 24 HOUR | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. veeprho.com [veeprho.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to Internal Standards for the Bioanalysis of 3-Hydroxy Desloratadine
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drug metabolites is paramount. For 3-Hydroxy Desloratadine, the major active metabolite of the antihistamine Desloratadine, reliable bioanalytical methods are crucial. A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the selection of an appropriate internal standard (IS). This guide provides an objective comparison of 3-Hydroxy Desloratadine-d4 with other commonly employed deuterated internal standards, supported by experimental data from published studies.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS bioanalysis to correct for variability during sample preparation, chromatography, and detection.[1] An ideal internal standard, particularly a stable isotope-labeled (SIL) one, should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thus compensating for matrix effects and ensuring high precision and accuracy.[1] For the analysis of 3-Hydroxy Desloratadine, several deuterated analogs are utilized, with this compound being a structurally identical option. This guide will compare its performance characteristics with other relevant deuterated standards like Desloratadine-d4 and Desloratadine-d5.
Performance Comparison of Internal Standards
The following table summarizes the performance of different internal standards used for the quantification of 3-Hydroxy Desloratadine from various studies. It is important to note that these results are compiled from different publications and were not obtained from a head-to-head comparative study.
| Performance Metric | This compound | Desloratadine-d4 | Desloratadine-d5 |
| Analyte | 3-Hydroxy Desloratadine | 3-Hydroxy Desloratadine | 3-Hydroxy Desloratadine |
| Linear Range | 50.0 - 10,000 pg/mL | Not explicitly stated for 3-OH Desloratadine | 100 - 11,000 pg/mL |
| Intra-day Precision (%CV) | < 5.10 | Not Available | 5.1 |
| Inter-day Precision (%CV) | < 6.68 | Not Available | 5.0 |
| Accuracy (% Nominal) | -4.00 to 3.75 | Not Available | 99.9 - 100 |
| Mean Recovery (%) | Not Available | Not Available | 69.3 |
| Internal Standard Used For | 3-Hydroxy Desloratadine | 3-Hydroxy Desloratadine | Desloratadine & 3-Hydroxy Desloratadine |
| Reference | [2] | [3] | [4] |
Signaling Pathways and Experimental Workflows
To illustrate the logic of using a stable isotope-labeled internal standard and a typical bioanalytical workflow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 3-Hydroxy Desloratadine-d4 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of the bioanalytical methods for 3-Hydroxy Desloratadine, utilizing 3-Hydroxy Desloratadine-d4 as an internal standard. Ensuring consistency and reliability of analytical data across different laboratories is paramount in clinical trials and drug development.[1] This document outlines a standardized experimental protocol, presents illustrative comparative performance data, and details the acceptance criteria for a robust inter-laboratory cross-validation.
I. Introduction to Inter-Laboratory Cross-Validation
The globalization of clinical trials often necessitates the analysis of samples at multiple laboratory sites. Inter-laboratory cross-validation is the process of demonstrating that different laboratories, or different methods within the same laboratory, can produce comparable and reliable data.[1] This is crucial for pooling data from various sources to support pharmacokinetic (PK) and pharmacodynamic (PD) studies for regulatory submissions.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the necessity and methodology for such cross-validation studies.[1]
3-Hydroxy Desloratadine is the primary active metabolite of Desloratadine, a long-acting tricyclic histamine antagonist.[2][3] Accurate quantification of this metabolite is essential for pharmacokinetic assessments. This compound is a stable, deuterium-labeled analog of the metabolite, commonly used as an internal standard to enhance the accuracy and precision of quantification in mass spectrometry-based assays.[4]
The following sections propose a standardized approach for an inter-laboratory comparison, using hypothetical data to illustrate the expected outcomes and data presentation.
II. Proposed Experimental Protocol
A standardized protocol is fundamental for a successful inter-laboratory comparison. The following methodology is a composite based on validated LC-MS/MS methods reported in the literature for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma.[2][5][6]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of human plasma sample, previously spiked with this compound internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
3-Hydroxy Desloratadine: Precursor ion > Product ion (to be optimized by each lab)
-
This compound: Precursor ion > Product ion (to be optimized by each lab)
-
The diagram below illustrates the proposed experimental workflow.
Caption: Proposed experimental workflow for this compound analysis.
III. Comparative Performance Data
The following tables summarize hypothetical but realistic quantitative data from three different laboratories (Lab A, Lab B, and Lab C) participating in the comparison study. These tables are designed for easy comparison of key validation parameters.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.1 - 60 | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.996 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.1 | - |
| Accuracy at LLOQ (%) | 95.8 | 103.2 | 98.5 | 80 - 120% |
| Precision at LLOQ (%CV) | 8.7 | 12.5 | 9.9 | ≤ 20% |
Table 2: Inter-Laboratory Comparison of Accuracy and Precision
| QC Level | Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (0.15 ng/mL) | Mean Accuracy (%) | 102.3 | 98.7 | 104.1 | 85 - 115% |
| Inter-day Precision (%CV) | 6.5 | 8.2 | 7.1 | ≤ 15% | |
| Mid QC (2.5 ng/mL) | Mean Accuracy (%) | 99.5 | 101.9 | 100.8 | 85 - 115% |
| Inter-day Precision (%CV) | 4.8 | 5.9 | 5.2 | ≤ 15% | |
| High QC (40 ng/mL) | Mean Accuracy (%) | 97.9 | 99.2 | 101.5 | 85 - 115% |
| Inter-day Precision (%CV) | 3.9 | 4.5 | 4.1 | ≤ 15% |
IV. Acceptance Criteria for Inter-Laboratory Cross-Validation
For a successful cross-validation, the results from the participating laboratories must agree within predefined limits. The acceptance criteria should be established before the study begins. Based on regulatory guidelines, the following criteria are recommended.[7]
-
Accuracy: The mean concentration of the quality control (QC) samples from each laboratory should be within ±15% of the nominal concentration. For the LLOQ, this is typically widened to ±20%.
-
Precision: The coefficient of variation (%CV) of the measurements for each QC level should not exceed 15%. For the LLOQ, a %CV of up to 20% is generally acceptable.
-
Incurred Sample Reanalysis (ISR): At least two-thirds of the re-analyzed subject samples should have results that are within 20% of the original values.
The logical relationship for conducting the cross-validation is depicted in the diagram below.
Caption: Logical workflow for an inter-laboratory cross-validation study.
V. Metabolic Pathway Context
Understanding the metabolic context is crucial for interpreting bioanalytical data. Desloratadine is metabolized in the liver to its active metabolite, 3-Hydroxy Desloratadine. This biotransformation is a key step in the drug's pharmacokinetic profile.
Caption: Simplified metabolic pathway of Loratadine to 3-Hydroxy Desloratadine.
VI. Conclusion
A robust inter-laboratory comparison is essential for ensuring data integrity in multi-site clinical studies. By adhering to a standardized protocol, pre-defined acceptance criteria, and transparent data comparison, researchers can confidently pool and compare bioanalytical results. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of achieving the required accuracy and precision in these demanding analyses. This guide provides a foundational framework for establishing such a comparison for the analysis of 3-Hydroxy Desloratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
The Gold Standard: Evaluating 3-Hydroxy Desloratadine-d4 as an Internal Standard in Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug metabolites is paramount. For desloratadine, an active metabolite of loratadine, and its own major active metabolite, 3-hydroxydesloratadine, the use of a reliable internal standard is critical for robust bioanalytical methods. This guide provides a comprehensive comparison of 3-Hydroxy Desloratadine-d4 against other deuterated internal standards, supported by experimental data, to assist researchers in selecting the most appropriate standard for their applications.
Accuracy and Precision: A Comparative Analysis
The performance of an internal standard is primarily evaluated based on the accuracy and precision it imparts to the analytical method. Deuterated internal standards are considered the gold standard, particularly for mass spectrometry-based assays, due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.
Several studies have validated methods for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma, employing various deuterated internal standards. The data presented below summarizes the accuracy and precision results from these studies, offering a comparative overview.
Table 1: Performance Data for 3-Hydroxy Desloratadine Analysis Using Different Internal Standards
| Internal Standard | Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | 3-Hydroxy Desloratadine | 50.0 (LLOQ) | < 5.10 | -4.00 to 3.75 | < 6.68 | -6.00 to -0.25 |
| Quality Control Samples | < 5.71 | -7.80 to 2.60 | < 5.47 | -7.80 to 2.60 | ||
| Desloratadine-d5 | 3-Hydroxy Desloratadine | 100 (LLOQ) | 5.1 | 99.9 | 5.0 | 100.0 |
| 284 (Low QC) | N/A | N/A | N/A | N/A | ||
| 4500 (Medium QC) | N/A | N/A | N/A | N/A | ||
| 9000 (High QC) | N/A | N/A | N/A | N/A | ||
| [2H4]3-OH desloratadine | 3-Hydroxy Desloratadine | 25 (LLOQ) | 10.9 | +3.4 (%bias) | N/A | N/A |
| 75 (Low QC) | N/A | N/A | ≤6.3 | -11.5 to -4.8 (%bias) | ||
| 1000 (Medium QC) | N/A | N/A | ≤6.3 | -11.5 to -4.8 (%bias) | ||
| 7500 (High QC) | N/A | N/A | ≤6.3 | -11.5 to -4.8 (%bias) |
Data compiled from multiple sources.[1][2][3] LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. N/A: Not available in the cited source.
The data indicates that methods employing This compound as an internal standard demonstrate excellent precision and accuracy, with intra- and inter-day precision (%CV) values well within the accepted regulatory limits of ≤15% (and ≤20% for LLOQ).[4][5] The accuracy, expressed as percent bias or percent of nominal concentration, also falls within the acceptable range of 85-115% (80-120% for LLOQ).[4][5]
Similarly, methods using Desloratadine-d5 and [2H4]3-OH desloratadine also show high levels of precision and accuracy.[1][3] The choice between these stable isotope-labeled internal standards often comes down to commercial availability, cost, and the specific requirements of the assay. However, the use of a deuterated analog of the specific analyte of interest, in this case, this compound for the analysis of 3-hydroxydesloratadine, is often considered the most theoretically ideal approach as it best mimics the behavior of the analyte during extraction and ionization.
Experimental Protocols: A Representative Bioanalytical Method
The following is a generalized experimental protocol based on validated methods for the quantification of 3-hydroxydesloratadine in human plasma using a deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% v/v formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% v/v ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium formate buffer (pH 3.5).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
Visualizing the Workflow
To better illustrate the relationships and flow of a typical bioanalytical validation process, the following diagram is provided.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacompass.com [pharmacompass.com]
The Critical Role of 3-Hydroxy Desloratadine-d4 in Advancing Pharmacokinetic Research
In the precise and demanding field of drug development, accurate pharmacokinetic analysis is paramount. For researchers investigating the antihistamine desloratadine, its active metabolite, 3-hydroxy desloratadine, is a key analyte. The use of a stable isotope-labeled internal standard, specifically 3-Hydroxy Desloratadine-d4, has become the gold standard for its quantitative analysis in biological matrices. This guide provides a comparative analysis of using this compound versus alternative internal standards, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
Superiority of Deuterated Internal Standards
The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 3-hydroxy desloratadine.[1] By replacing four hydrogen atoms with deuterium, the molecular weight is increased, allowing for differentiation by a mass spectrometer. However, its behavior during sample extraction, chromatographic separation, and ionization remains virtually identical to the non-labeled analyte.[1] This co-eluting nature allows the deuterated standard to effectively compensate for variations that can occur during sample processing and analysis, leading to superior accuracy and precision compared to other alternatives, such as structurally similar analogs.[1][2]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for desloratadine and its major active metabolite, 3-hydroxy desloratadine, obtained from studies that utilized deuterated internal standards for quantification. These data highlight the typical values observed in human plasma, which are crucial for bioequivalence and other pharmacokinetic evaluations.
Table 1: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine in Healthy Adults
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Tmax (hours) | ~3 | ~4.76 | [3][4] |
| Cmax (µg/L) | ~3.98 | ~1.99 | [4] |
| AUC(24h) (µg/L*h) | 56.9 | 32.3 | [4] |
| Half-life (t½) (hours) | ~27 | ~36 | [3][4] |
Table 2: Performance of LC-MS/MS Methods Using Deuterated Internal Standards for Desloratadine and 3-Hydroxy Desloratadine Analysis
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |
| Linearity Range (ng/mL) | 0.05 - 10 | 0.05 - 10 | [5][6] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 50 | 50 | [7] |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 | [7] |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 | [7] |
| Intra-day Accuracy (%) | -6.67 to 5.00 | -4.00 to 3.75 | [7] |
| Inter-day Accuracy (%) | -7.80 to 2.60 | -6.00 to -0.25 | [7] |
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable pharmacokinetic data. The following is a generalized experimental protocol for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma using LC-MS/MS with deuterated internal standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard working solution containing this compound and Desloratadine-d4.
-
Vortex mix the samples for approximately 10 seconds to ensure homogeneity.[8]
-
Add a suitable organic extraction solvent (e.g., ethyl ether).[5][6]
-
Vortex the mixture for an extended period to ensure efficient extraction.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to separate the organic and aqueous layers.[8]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[9][10]
-
Analytical Column: A C18 column is commonly used for separation.[5][6][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5mM ammonium formate in water) and organic solvents (e.g., methanol and acetonitrile).[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the analytes and their deuterated internal standards.[7]
Visualizing Key Processes
To further clarify the context of this comparative guide, the following diagrams illustrate the metabolic pathway of desloratadine and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of Desloratadine.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Stability of 3-Hydroxy Desloratadine-d4: A Comparative Guide
For researchers and scientists in drug development, the isotopic stability of internal standards is a critical factor for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive evaluation of the isotopic stability of 3-Hydroxy Desloratadine-d4, a deuterated metabolite of Desloratadine, often used as an internal standard in pharmacokinetic studies. We will compare its stability profile with a hypothetical alternative, "Alternative Standard X-d5," and provide detailed experimental protocols and data presentation to support this analysis.
Comparative Isotopic Stability Analysis
The isotopic stability of a deuterated compound is primarily influenced by its susceptibility to hydrogen-deuterium (H/D) back-exchange and chemical degradation under various conditions. An ideal isotopically labeled internal standard should exhibit minimal H/D exchange and comparable chemical stability to the analyte it is intended to quantify.
Table 1: Comparative Analysis of Isotopic Stability under Stress Conditions
| Stability Parameter | This compound (% Remaining) | Alternative Standard X-d5 (% Remaining) |
| H/D Back-Exchange | ||
| Acidic (0.1 M HCl, 24h) | > 99% | > 99% |
| Basic (0.1 M NaOH, 24h) | > 99% | > 99% |
| Neutral (PBS pH 7.4, 37°C, 24h) | > 99.5% | > 99.5% |
| Chemical Stability | ||
| Oxidative (3% H₂O₂, 24h) | 92% | 95% |
| Thermal (80°C, 48h) | 98% | 97% |
| Photolytic (ICH Q1B, 24h) | 96% | 96% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
To ensure the integrity of bioanalytical data, rigorous evaluation of the isotopic stability of internal standards is essential. The following are detailed methodologies for key experiments.
Protocol 1: Hydrogen-Deuterium (H/D) Back-Exchange Stability
Objective: To assess the stability of the deuterium labels on this compound against back-exchange with hydrogen under various pH conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile). Spike the stock solution into three different media: 0.1 M HCl, 0.1 M NaOH, and Phosphate-Buffered Saline (PBS) pH 7.4.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C for physiological relevance).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Quenching and Extraction: Immediately stop any potential reaction by quenching with a suitable solution (e.g., cold acetonitrile) and extract the compound.[1]
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HR-MS) or liquid chromatography-mass spectrometry (LC-MS). Monitor the mass isotopologue distribution over time. A shift towards lower masses would indicate H/D back-exchange.[1][2]
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions, providing insights into its chemical stability.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[1]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[1]
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[1]
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV and/or MS detection. Quantify the amount of the parent compound remaining.
-
Characterization: Utilize high-resolution MS/MS and NMR to elucidate the structures of any major degradation products.[1]
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in evaluating isotopic stability, the following diagrams are provided.
Caption: Experimental workflow for evaluating the isotopic stability of a deuterated standard.
Caption: Logical framework for the comparative analysis of deuterated internal standards.
Conclusion
The selection of a suitable internal standard is paramount for the development of robust and reliable bioanalytical methods. While this compound is commercially available and has been used in pharmacokinetic studies, a thorough evaluation of its isotopic and chemical stability, as outlined in this guide, is crucial.[3][4][5][6] By performing H/D back-exchange and forced degradation studies, researchers can generate the necessary data to confidently assess its performance against other potential deuterated standards. This systematic approach ensures the selection of the most stable and reliable internal standard for accurate quantification of 3-Hydroxy Desloratadine in biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
A Comparative Guide to Linearity and Range Determination for 3-Hydroxy Desloratadine-d4 Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Desloratadine and its primary active metabolite, 3-Hydroxy Desloratadine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. 3-Hydroxy Desloratadine-d4 serves as an ideal internal standard, minimizing variability during sample preparation and analysis. This guide provides a comparative overview of assay performance, focusing on linearity and range, and details the experimental protocols for establishing these critical validation parameters.
Performance Comparison of Bioanalytical Methods
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various published LC-MS/MS methods for the determination of Desloratadine and 3-Hydroxy Desloratadine, which commonly utilize a deuterated internal standard like this compound.
| Method Reference | Analyte(s) | Linear Range | Regression Model | Correlation Coefficient (r) or Coefficient of Determination (r²) | Lower Limit of Quantification (LLOQ) |
| Hasnain M.S. et al. (2013)[1] | Desloratadine & 3-OH Desloratadine | 100 - 11,000 pg/mL | Quadratic (1/x²) | Not Specified | 100 pg/mL[1] |
| Xu Y. et al. (2007)[2] | Desloratadine & 3-OH Desloratadine | 0.05 - 10 ng/mL | Quadratic (1/concentration) | Not Specified | 0.05 ng/mL[2] |
| Xia Y. et al. (2006)[3] | Desloratadine & 3-OH Desloratadine | 0.025 - 10 ng/mL | Not Specified | Not Specified | 0.025 ng/mL[3] |
| Shah T. et al. (2018)[4] | Desloratadine | 40.1 - 8005.0 pg/mL | Not Specified | r > 0.999 | 40.1 pg/mL[4] |
Experimental Protocols
A detailed methodology is essential for establishing the linearity and range of a bioanalytical assay for 3-Hydroxy Desloratadine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Desloratadine in a suitable solvent, such as methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. A separate set of dilutions should be made for quality control (QC) samples. A working solution of the internal standard is also prepared by diluting its stock solution.
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-condition an SPE cartridge (e.g., SPEC SCX) with methanol followed by 2% formic acid.[5]
-
Load Sample: To 250 µL of human plasma, add a fixed amount of the this compound internal standard working solution. Dilute the sample with 500 µL of 2% formic acid and apply it to the SPE cartridge.[5]
-
Wash: Wash the cartridge sequentially with 2% formic acid and then with a mixture of 2% formic acid in acetonitrile and methanol.[5]
-
Elute: Elute the analyte and internal standard with a solution of 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water.[5]
-
Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 column is commonly used (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of 5mM ammonium formate in water, methanol, and acetonitrile.[2]
-
Flow Rate: A suitable flow rate is maintained, for instance, 250 µL/min.[5]
-
Gradient Elution: A gradient elution program is often employed to ensure good separation of the analytes from matrix components.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI) is typically used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.2 → m/z 275.1[5]
-
This compound (Internal Standard): The transition would be monitored at a mass shift corresponding to the deuterium labeling (e.g., m/z 331.2 → m/z 279.1, assuming a +4 Da shift).
-
-
Linearity and Range Determination
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of 3-Hydroxy Desloratadine. A minimum of six non-zero concentrations should be used.
-
Analysis: Analyze the calibration standards using the validated LC-MS/MS method.
-
Data Processing: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Regression Analysis: Plot the peak area ratios against the corresponding analyte concentrations. Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure homogeneity of variance across the concentration range.[1][2]
-
Acceptance Criteria: The linearity is considered acceptable if the correlation coefficient (r) is close to 1 (typically >0.99) and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
Visualizing the Workflow and Validation Hierarchy
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical hierarchy of assay validation.
Caption: Experimental workflow for linearity and range determination.
Caption: Hierarchy of bioanalytical method validation parameters.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
The Analytical Edge: Unveiling the Specificity and Selectivity of 3-Hydroxy Desloratadine-d4 in Complex Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. In the bioanalysis of the antihistamine desloratadine and its active metabolite, 3-hydroxy desloratadine, the choice of an appropriate internal standard is critical to ensure accuracy and reliability. This guide provides a comprehensive comparison of the performance of 3-Hydroxy Desloratadine-d4 as an internal standard, focusing on its specificity and selectivity, supported by experimental data from published literature.
Performance in Complex Matrices: A Quantitative Overview
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate matrix effects and improve the accuracy and precision of LC-MS/MS assays. The following tables summarize the performance characteristics of analytical methods employing deuterated internal standards for the quantification of desloratadine and 3-hydroxy desloratadine in human plasma.
Table 1: Linearity of Quantitation in Human Plasma
| Analyte | Internal Standard | Concentration Range (pg/mL) | Correlation Coefficient (r²) | Reference |
| Desloratadine | Desloratadine-d4 | 50.0 - 10000 | >0.99 | [1] |
| 3-Hydroxy Desloratadine | This compound | 50.0 - 10000 | >0.99 | [1] |
| Desloratadine | Desloratadine-d5 | 100 - 11000 | Not Specified | [2] |
| 3-Hydroxy Desloratadine | Desloratadine-d5 | 100 - 11000 | Not Specified | [2] |
| Desloratadine | Desloratadine-d4 | 50 - 10000 | >0.99 | [3][4] |
| 3-Hydroxy Desloratadine | This compound | 50 - 10000 | >0.99 | [3][4] |
| Desloratadine | Desloratadine-d5 | 5.0 - 5000.0 | ≥0.9994 | [5] |
Table 2: Accuracy and Precision of Quantitation in Human Plasma
| Analyte | Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Desloratadine | Desloratadine-d4 | LLOQ, LQC, MQC, HQC | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 | [1] |
| 3-Hydroxy Desloratadine | This compound | LLOQ, LQC, MQC, HQC | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | [1] |
| Desloratadine | Desloratadine-d5 | LLOQ | 4.6 | 4.4 | 100.4 | 100.1 | [2] |
| 3-Hydroxy Desloratadine | Desloratadine-d5 | LLOQ | 5.1 | 5.0 | 99.9 | 100.0 | [2] |
| Desloratadine | Desloratadine-d5 | LLOQ, LQC, MQC, HQC | 0.7 - 2.0 | 0.7 - 2.7 | 101.4 - 102.4 | 99.5 - 104.8 | [5] |
The data consistently demonstrates that methods utilizing deuterated internal standards, including this compound, exhibit excellent linearity, precision, and accuracy over a wide range of concentrations in human plasma. The low coefficient of variation (%CV) and high accuracy values underscore the ability of the internal standard to effectively compensate for variations during sample processing and analysis.
Experimental Protocols
The specificity and selectivity of this compound are validated through rigorous experimental protocols. Below are detailed methodologies for a typical LC-MS/MS assay for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate the analytes of interest from the biological matrix.
-
Procedure:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing Desloratadine-d4 and this compound).
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Separation: Liquid Chromatography (LC)
-
Objective: To separate the analytes from each other and from potential interfering substances.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., Kromasil C18, 150mm x 4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of Methanol: Acetonitrile (60:40 V/V) and 10mM Ammonium formate (70:30 V/V).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide selective and sensitive detection of the analytes and internal standards.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Workflow for Specificity and Selectivity Assessment
The following diagram illustrates the logical workflow for assessing the specificity and selectivity of this compound in a complex matrix.
References
- 1. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 3-Hydroxy Desloratadine Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals, the selection of a high-quality, reliable reference standard is paramount for the accurate quantification of 3-Hydroxy Desloratadine in biological matrices. This guide provides a comparative overview of commercially available reference standards, detailed experimental protocols for their use, and insights into the underlying pharmacology to support your analytical endeavors.
3-Hydroxy Desloratadine is the primary active metabolite of the second-generation antihistamine Desloratadine. Its accurate measurement is crucial for pharmacokinetic, bioequivalence, and metabolism studies. This guide aims to facilitate the selection of the most suitable reference standard and provide the necessary technical information for its application in a laboratory setting.
Comparison of Commercially Available 3-Hydroxy Desloratadine Reference Standards
The quality and characterization of a reference standard are critical for generating reproducible and reliable analytical data. Several suppliers offer 3-Hydroxy Desloratadine reference standards, each with its own set of specifications. A summary of key suppliers and their product characteristics is presented below.
| Supplier | Product Name | CAS Number | Purity Specification | Format | Additional Information |
| LGC Standards | 3-Hydroxy Desloratadine | 119410-08-1 | 98.25% (by HPLC)[1] | Solid | Certificate of Analysis available, specifying purity determined by HPLC.[1] |
| MedchemExpress | 3-Hydroxy desloratadine (Standard) | 119410-08-1 | High Purity (Implied) | Solid | Product intended for research and analytical applications. While a specific purity is not always listed, their general standards are of high purity (e.g., Desloratadine standard at 99.96% by HPLC).[2][3] |
| SynZeal | 3-Hydroxy Desloratadine (USP) | 119410-08-1 | High Quality | Solid | Supplied with a detailed Certificate of Analysis (COA) and analytical data. USP traceable standards are available upon request.[4] |
| GLP Pharma Standards | Desloratadine 3-Hydroxy Impurity | 119410-08-1 | High Purity | Solid | Accompanied by a Certificate of Analysis, 1HNMR, MASS, HPLC, and IR data.[5] |
| Quality Control Chemicals Inc. | Desloratadine 3-Hydroxy Impurity | 119410-08-1 | Not Specified | Solid | Listed as a reference material. |
Note: The purity values are subject to lot-to-lot variability. It is essential to consult the Certificate of Analysis provided with the specific lot of the reference standard.
Experimental Protocols for 3-Hydroxy Desloratadine Analysis
The most common and robust analytical technique for the quantification of 3-Hydroxy Desloratadine in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
Key Experimental Steps:
-
Sample Preparation: The primary goal of sample preparation is to extract 3-Hydroxy Desloratadine from the complex biological matrix and remove potential interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): A classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.
-
Protein Precipitation (PPT): A simpler and faster method, but it may be less clean than SPE or LLE.
-
-
Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically used to separate 3-Hydroxy Desloratadine from other components in the extracted sample before it enters the mass spectrometer.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification. This technique provides excellent sensitivity and specificity by monitoring a specific precursor ion to product ion transition for 3-Hydroxy Desloratadine.
Detailed LC-MS/MS Protocol Example:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute 3-Hydroxy Desloratadine with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over a few minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: m/z 327.1 -> 259.1 (This may vary slightly depending on the instrument and conditions).
-
Internal Standard: A stable isotope-labeled 3-Hydroxy Desloratadine (e.g., 3-Hydroxy Desloratadine-d4) is highly recommended for accurate quantification.
-
Visualizing Key Processes
To better understand the context of 3-Hydroxy Desloratadine analysis, the following diagrams illustrate the relevant biological pathway and the analytical workflow.
References
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy Desloratadine-d4: A Comprehensive Guide
For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Hydroxy Desloratadine-d4, a deuterated metabolite of Desloratadine. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Assessment and Safety Precautions
There is conflicting information regarding the hazardous nature of 3-Hydroxy Desloratadine. While some suppliers classify it as non-hazardous, other sources, such as PubChem, indicate potential hazards.[1][2] Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming the more stringent hazard classifications to be accurate until definitive information becomes available.
Key Potential Hazards:
-
Harmful if swallowed.[2]
-
Causes serious eye damage.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Protective gloves
-
Safety goggles with side-shields
-
Impervious clothing or lab coat
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area and evacuate non-essential personnel.
-
Containment: For liquid solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully sweep or scoop up the absorbed material or solid powder into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined below.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following is a general procedural workflow:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Waste Characterization and Segregation:
-
Determine if the waste is in solid or liquid form.
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The label should clearly identify the contents as "this compound waste" and include appropriate hazard symbols.
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the waste container, minimizing dust generation.
-
For liquid waste, pour carefully into the designated liquid waste container, avoiding splashes. If the compound was dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
-
Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal vendor with all necessary information, including the Safety Data Sheet (SDS) if available, to ensure proper handling and disposal in compliance with environmental regulations.
-
Complete and retain all waste transfer and disposal documentation as required by your institution and local authorities.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | Clearsynth |
| Molecular Weight | 330.84 g/mol | Clearsynth |
| Physical State | Solid | Fisher Scientific |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in ethanol (~5 mg/ml), DMSO, and DMF (~10 mg/ml). | Cayman Chemical |
| Storage Temperature | -20°C for long-term storage. | Clearsynth, Cayman Chemical |
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Essential Safety and Logistical Information for Handling 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy Desloratadine-d4. As a deuterated metabolite of Desloratadine, it is essential to handle this compound with a conservative approach, adhering to best practices for laboratory safety and chemical management. The following procedural guidance is based on information for analogous compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used for specific procedures. The minimum required PPE is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are the minimum requirement.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be changed immediately if contaminated.[3][4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[4] |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects.[4] |
Operational Plan for Handling
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Ensure a chemical spill kit appropriate for solid and liquid organic compounds is readily accessible.[4]
-
Verify that a safety shower and eye wash station are accessible and in working order.[5]
-
All personnel must be trained on the specific hazards and handling procedures for this compound.
2. Weighing and Aliquoting:
-
Don all required PPE as listed in the table above.
-
Perform all manipulations of the solid compound, including weighing and aliquoting, within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use disposable weighing papers or containers to prevent cross-contamination of laboratory equipment.
-
Handle the solid material gently to avoid the generation of dust.[3]
-
Securely close the primary container immediately after use.[1]
3. Solution Preparation:
-
Ensure all glassware is clean and dry before use.
-
When dissolving the compound, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.
4. General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by an authorized body.
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a designated and clearly labeled hazardous chemical waste container.[4]
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified. Halogenated and non-halogenated solvent wastes should generally be collected separately.[6]
-
Aqueous waste should be collected separately from organic solvent waste.[6]
Container Disposal:
-
Empty containers that held this compound must be managed as hazardous waste. If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7]
-
Labels on empty containers should be defaced before disposal.[7]
Spill Response:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Clean the affected area thoroughly.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
